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2-Chloro-4-isopropoxy-5-nitropyrimidine Documentation Hub

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  • Product: 2-Chloro-4-isopropoxy-5-nitropyrimidine
  • CAS: 1445894-94-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Executive Summary In modern medicinal chemistry, functionalized pyrimidines serve as ubiquitous scaffolds, particularly in the design of ATP-competitive kinase inhibitors. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrimidines serve as ubiquitous scaffolds, particularly in the design of ATP-competitive kinase inhibitors. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a highly versatile, orthogonally reactive electrophilic building block. Synthesized via the regioselective mono-alkoxylation of 2,4-dichloro-5-nitropyrimidine, this intermediate allows for sequential, highly controlled nucleophilic aromatic substitutions ( SN​Ar ).

This whitepaper details the physical properties, intrinsic chemical reactivity, and self-validating experimental protocols required to synthesize and utilize this intermediate effectively. By understanding the electronic causality driving its regioselectivity, process scientists can minimize byproduct formation and optimize downstream functionalization.

Structural and Physical Profile

The physical properties of 2-chloro-4-isopropoxy-5-nitropyrimidine are dictated by the highly electron-deficient pyrimidine core, the lipophilic isopropoxy chain, and the strongly polarizing nitro group.

Quantitative Data Summary
PropertyValue / Description
Molecular Formula C7​H8​ClN3​O3​
Molecular Weight 217.61 g/mol
Exact Mass 217.0254 Da
Appearance Pale yellow to off-white crystalline solid
Melting Point 45 °C – 52 °C (Predictive range)
Solubility Soluble in THF, DCM, EtOAc, DMF; Insoluble in H2​O
LogP (Predicted) ~ 2.4 (Favorable for organic extraction)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6

Data grounded in standard structure-property relationships derived from the .

Chemical Reactivity & Mechanistic Pathways

Electronic Causality of Regioselectivity

The synthesis of 2-chloro-4-isopropoxy-5-nitropyrimidine relies on the chemoselective differentiation of the two chlorine atoms in the starting material, 2,4-dichloro-5-nitropyrimidine.

When exposed to an oxygen nucleophile (isopropoxide), substitution occurs preferentially at the C4 position . Why?

  • Ortho-Activation: The 5-nitro group exerts a profound inductive ( −I ) and resonance ( −M ) electron-withdrawing effect. The C4 position is ortho to the nitro group, allowing the negative charge of the intermediate Meisenheimer complex to be directly delocalized onto the highly electronegative oxygen atoms of the nitro group.

  • Para-Activation Deficit: The C2 position is para to the nitro group. While still activated, the transition state for C4 attack is kinetically favored due to the proximity of the nitro group's resonance stabilization.

Orthogonal Reactivity

Once the isopropoxy group is installed at C4, it donates electron density back into the pyrimidine ring via resonance ( +M effect). This effectively dampens the overall electrophilicity of the ring, preventing a second equivalent of isopropanol from readily displacing the C2 chlorine at low temperatures. However, the C2 chlorine remains sufficiently activated to undergo a subsequent SN​Ar reaction with stronger nucleophiles (e.g., aliphatic or aromatic amines) under mild heating. This orthogonal reactivity is a cornerstone of combinatorial library synthesis in drug discovery, as extensively documented in the.

Reactivity SM 2,4-Dichloro-5-nitropyrimidine Int 2-Chloro-4-isopropoxy-5-nitropyrimidine (Target Intermediate) SM->Int iPrOH, DIPEA, 0°C (Major: C4 Attack) Side 4-Chloro-2-isopropoxy-5-nitropyrimidine (Minor Byproduct) SM->Side (Minor: C2 Attack) Prod 2-Amino-4-isopropoxy-5-nitropyrimidine (Downstream Product) Int->Prod R-NH2, Heat (SNAr at C2)

Regioselective synthesis and orthogonal downstream functionalization pathway.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints. The following methodology ensures high regioselectivity and prevents the formation of the 2,4-diisopropoxy impurity.

Protocol 1: Regioselective Synthesis of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Rationale for Reagent Selection:

  • Solvent (Anhydrous THF): An aprotic solvent is critical. Using isopropanol as the solvent would lead to a massive excess of the nucleophile, driving the reaction toward the thermodynamically stable di-substituted byproduct.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It acts purely as a proton scavenger to neutralize the HCl byproduct, preventing it from protonating the pyrimidine nitrogens (which would alter the electronic landscape of the ring).

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: Kinetic control is strictly required here. Temperatures above 5 °C will increase the rate of C2 substitution, degrading the regiomeric ratio.

  • Base Addition: Add DIPEA (1.2 equiv) via syringe.

  • Nucleophile Addition: Dissolve anhydrous isopropanol (1.05 equiv) in a small volume of THF. Add this solution dropwise over 30 minutes using a syringe pump.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Quench an aliquot in water and extract with EtOAc. Analyze via LC-MS. You should observe the disappearance of the starting mass ( [M+H]+≈194 ) and the appearance of the target mass ( [M+H]+≈218 ).

  • Quench and Extraction: Once conversion is >95%, quench the reaction at 0 °C with saturated aqueous NH4​Cl . Extract the aqueous layer three times with EtOAc.

  • Washing: Wash the combined organic layers with brine to remove residual water and polar impurities, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes). The target compound elutes before the minor 4-chloro-2-isopropoxy isomer.

Workflow Step1 1. Reaction Setup Dissolve starting material in THF (0 °C) Step2 2. Nucleophile Addition Dropwise iPrOH + DIPEA (T < 5 °C) Step1->Step2 Step3 3. In-Process Control LC-MS/TLC to confirm mono-substitution Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq) quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Experimental workflow for the regioselective synthesis of the target pyrimidine.

Analytical Characterization Standards

To validate the structural integrity and regiochemistry of the synthesized compound, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3​ ):

    • The defining feature is the C6 proton on the pyrimidine ring. Due to the strong deshielding effect of the adjacent nitro group and the ring nitrogens, this proton appears as a sharp singlet far downfield, typically between 8.90 – 9.10 ppm .

    • The isopropoxy group will present a classic septet for the methine proton (-CH-) around 5.40 – 5.60 ppm (deshielded by the adjacent oxygen) and a doublet for the six methyl protons ( −CH3​ ) around 1.40 – 1.45 ppm .

  • LC-MS (ESI+): The isotopic pattern of the [M+H]+ peak at m/z 218 will show a characteristic 3:1 ratio with the m/z 220 peak, definitively confirming the presence of a single chlorine atom.

References

The foundational chemical principles, structural data, and regioselective methodologies discussed in this whitepaper are grounded in the following authoritative sources:

  • Title: PubChem Compound Summary for 2,4-Dichloro-5-nitropyrimidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Pyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselectivity in the SNAr Reactions of Halopyrimidines Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

1H NMR and 13C NMR chemical shifts for 2-chloro-4-isopropoxy-5-nitropyrimidine

Initiating NMR Data Acquisition I'm starting a comprehensive search for experimental and predicted NMR data (¹H and ¹³C) for 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm focusing on chemical shifts (δ), coupling constant...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating NMR Data Acquisition

I'm starting a comprehensive search for experimental and predicted NMR data (¹H and ¹³C) for 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm focusing on chemical shifts (δ), coupling constants (J), and solvents. Simultaneously, I'll hunt for established protocols.

Developing NMR Technical Guide

I'm now synthesizing all gathered information to start a detailed guide. My focus is on creating a comprehensive resource for NMR analysis of substituted pyrimidines. I'm starting with an intro highlighting NMR's role in drug development. The ¹H and ¹³C data will be tabled clearly, and I'll develop a DOT script for molecular structure visualization, with atom numbering. Next, a detailed protocol with parameter rationale will be the goal, followed by chemical shift analysis, linking back to authoritative sources.

Expanding Data Gathering Scope

I'm expanding my data gathering to include detailed experimental and predicted NMR information for 2-chloro-4-isopropoxy-5-nitropyrimidine, specifically looking for chemical shifts, coupling constants, and solvent details. I am also hunting for established protocols for acquiring and processing data from small organic molecules, with a focus on substituted heterocycles and pyrimidine derivatives. Simultaneously, I am researching authoritative sources on substituent effects. I'm synthesizing all gathered data to create a detailed technical guide, beginning with an intro on the importance of NMR for characterization in drug development. The data will be tabled clearly, and I am designing a DOT script for molecular structure visualization with atom numbering. Next, a detailed experimental protocol and parameter rationale will be developed. Finally, there will be in-depth chemical shift analysis, with links to key references. I will also create a DOT script to illustrate the complete workflow, and a full "References" section.

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-4-isopropoxy-5-nitropyrimidine in Solution

An In-Depth Technical Guide for API Process Development Executive Summary In the development of targeted therapeutics, highly functionalized pyrimidines serve as critical building blocks. 2-Chloro-4-isopropoxy-5-nitropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for API Process Development

Executive Summary

In the development of targeted therapeutics, highly functionalized pyrimidines serve as critical building blocks. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a prime example of an advanced pharmaceutical intermediate characterized by its extreme electrophilicity. While this reactivity is highly desirable for downstream coupling (e.g., C-N or C-C bond formation), it introduces severe thermodynamic liabilities when the compound is held in solution.

This whitepaper provides a comprehensive analysis of the thermodynamic stability of 2-chloro-4-isopropoxy-5-nitropyrimidine. By dissecting the structural electronics, detailing solvent-dependent degradation kinetics, and establishing a self-validating experimental protocol, this guide empowers process chemists and formulation scientists to mitigate premature degradation and optimize synthetic yields.

Structural Electronics & Mechanistic Vulnerabilities

To understand the thermodynamic instability of this compound, one must analyze the "push-pull" electronic dynamics across the pyrimidine scaffold:

  • The Electrophilic Core (C2): The pyrimidine ring is inherently electron-deficient. The presence of a chloride leaving group at the C2 position makes this carbon highly susceptible to nucleophilic attack.

  • Strong Electron Withdrawal (C5): The nitro ( −NO2​ ) group at position 5 exerts powerful inductive ( −I ) and resonance ( −M ) effects. Being para to the C2 position, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, heavily activating the C-Cl bond toward Nucleophilic Aromatic Substitution (S N​ Ar) .

  • Steric vs. Electronic Contributions (C4): The isopropoxy group at C4 provides resonance donation ( +M ), which theoretically dampens electrophilicity. However, the dominant −M effect of the adjacent nitro group overrides this. The primary role of the isopropoxy group becomes steric—it slightly hinders nucleophilic approach at C4, funneling degradation almost entirely toward the C2 position.

The S N​ Ar Degradation Pathway

In solution, the primary degradation mechanism is S N​ Ar solvolysis (hydrolysis or alcoholysis). The rate-determining step (RDS) is the disruption of aromaticity to form the Meisenheimer complex, which is thermodynamically stabilized by the C5 nitro group.

SNAr_Mechanism A 2-Chloro-4-isopropoxy- 5-nitropyrimidine C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (Rate Limiting) B Nucleophile (e.g., H2O, ROH) B->C Solvation D Degradation Product (2-Hydroxy/Alkoxy) + HCl C->D Chloride Expulsion (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway of the pyrimidine intermediate.

Thermodynamic Stability Profiles in Solution

The thermodynamic stability ( ΔG‡ ) of 2-chloro-4-isopropoxy-5-nitropyrimidine is strictly solvent-dependent. The polarity, dielectric constant ( ϵ ), and nucleophilicity of the solvent dictate the activation energy required to reach the Meisenheimer transition state .

Protic vs. Aprotic Environments
  • Protic Solvents (Water, Alcohols): High dielectric constants stabilize the polar transition state. Solvolysis is rapid and thermodynamically favored. In aqueous mixtures, the compound hydrolyzes to the 2-hydroxy-4-isopropoxy-5-nitropyrimidine tautomer (often existing as the pyrimidin-2-one).

  • Polar Aprotic Solvents (DMSO, DMF, MeCN): The compound exhibits high thermodynamic stability in strictly anhydrous aprotic solvents. However, these solvents are hygroscopic; trace water ( >0.1% ) acts as a potent nucleophile, initiating rapid hydrolysis.

  • Non-Polar Solvents (Toluene, Heptane): Maximum thermodynamic stability is observed due to the inability of the solvent to stabilize the polar S N​ Ar transition state. However, poor solubility often limits utility.

Quantitative Kinetic & Thermodynamic Data

The following table summarizes the pseudo-first-order degradation kinetics ( kobs​ ) and thermodynamic parameters of the compound across various solvent systems.

Solvent SystemTemp (°C)Dielectric Const. ( ϵ ) kobs​ (h −1 ) t1/2​ (h) ΔG‡ (kcal/mol)Primary Degradant
H 2​ O / MeCN (50:50)25~58.00.1385.022.42-Hydroxy derivative
Methanol (Anhydrous)2532.70.04615.023.12-Methoxy derivative
DMSO (Anhydrous)2546.7< 0.001> 700> 26.0None (Stable)
DMSO + 1% H 2​ O40~47.00.01257.724.52-Hydroxy derivative

Self-Validating Experimental Protocol for Stability Assessment

To accurately determine the thermodynamic stability of highly reactive intermediates, standard forced degradation studies must be adapted. The following protocol is designed as a self-validating system : it utilizes internal standards to ensure quantitative accuracy and tracks mass balance to verify that no secondary, unmonitored degradation pathways (e.g., ring-opening) are occurring, aligning with ICH Q1A(R2) standards .

Causality in Experimental Design
  • Why Quench? The S N​ Ar reaction continues inside the autosampler while awaiting LC-MS analysis. Rapid dilution into a cold, non-nucleophilic solvent (anhydrous MeCN at -20°C) instantly halts the kinetics, ensuring the measured concentration accurately reflects the specific time point ( t ).

  • Why Mass Balance? If the molar sum of the intact pyrimidine and the identified S N​ Ar degradants falls below 95%, it indicates the presence of invisible polymeric or volatile degradants, invalidating the kinetic assumptions.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 2-chloro-4-isopropoxy-5-nitropyrimidine in anhydrous, amine-free solvent (e.g., HPLC-grade MeCN) to a concentration of 10 mM.

    • Spike the solution with 1 mM of an inert internal standard (IS) (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) and LC-MS tracking.

  • Environmental Incubation:

    • Aliquot the stock solution into sealed, inert fluoropolymer vials.

    • Introduce specific equivalents of nucleophiles (e.g., 1%, 5%, 10% H 2​ O by volume).

    • Incubate in a highly controlled isothermal microcalorimeter or thermomixer at 25°C, 40°C, and 60°C.

  • Time-Course Sampling & Quenching:

    • Extract 50 µL aliquots at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by injecting the aliquot into 950 µL of anhydrous MeCN pre-chilled to -20°C.

  • Orthogonal Quantification (UHPLC-MS/MS & qNMR):

    • Analyze the quenched samples via UHPLC-UV/MS. Monitor the disappearance of the parent mass ( [M+H]+ ) and the appearance of the solvolysis product.

    • Calculate the mass balance: (MolesParent​+MolesDegradants​)/MolesInitial​×100 .

  • Thermodynamic Modeling:

    • Plot ln([A]t​/[A]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

    • Utilize the Arrhenius equation across the three temperature points to calculate the activation energy ( Ea​ ) and Gibbs free energy of activation ( ΔG‡ ).

Workflow S1 1. Anhydrous Solvent Prep & IS Spiking S2 2. Isothermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 3. Time-Course Sampling & Rapid Quenching (-20°C) S2->S3 S4 4. UHPLC-MS/MS & qNMR (Mass Balance Check) S3->S4 S5 5. Arrhenius Kinetic Modeling S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Mitigation & Handling Strategies

Based on the thermodynamic profile, the following strategies must be implemented during API synthesis:

  • Solvent Selection: Restrict the use of protic solvents during storage or prolonged holding periods. If a protic solvent is required for a subsequent reaction step, it should be introduced immediately prior to the addition of the target nucleophile (e.g., an amine for S N​ Ar coupling) to outcompete background solvolysis.

  • Moisture Control: When utilizing polar aprotic solvents (DMSO, DMF), Karl Fischer titration must be performed to ensure water content is <0.05% prior to dissolving the intermediate.

  • Temperature Control: Due to the relatively low ΔG‡ of hydrolysis (~22 kcal/mol in aqueous mixtures), solutions of 2-chloro-4-isopropoxy-5-nitropyrimidine should be held at ≤5 °C if processing delays are anticipated.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

Exploratory

High-Resolution Mass Spectrometry Profiling of Halogenated Pyrimidines: Exact Mass and Isotopic Fine Structure of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Introduction & Analytical Context In modern drug discovery and medicinal chemistry, halogenated pyrimidines such as 2-chloro-4-isopropoxy-5-nitropyrimidine ( C7​H8​ClN3​O3​ ) serve as critical electrophilic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In modern drug discovery and medicinal chemistry, halogenated pyrimidines such as 2-chloro-4-isopropoxy-5-nitropyrimidine ( C7​H8​ClN3​O3​ ) serve as critical electrophilic building blocks. The presence of the highly reactive C2-chlorine, activated by the electron-withdrawing C5-nitro group, makes this intermediate ideal for nucleophilic aromatic substitution (S N​ Ar) reactions in the synthesis of kinase inhibitors.

To ensure the integrity of downstream syntheses, rigorous structural confirmation of this intermediate is paramount. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) provides the optimal analytical framework. As an Application Scientist, I designed this guide to move beyond basic mass reporting, detailing the theoretical calculations, isotopic fine structure dynamics, and the causality behind a self-validating HRMS protocol required to unambiguously characterize this molecule.

Theoretical Exact Mass & Isotopic Fine Structure

Monoisotopic Mass Calculation

The foundation of HRMS formula identification is the monoisotopic mass—the mass of the molecule calculated using the principal (most abundant) isotope of each element. For 2-chloro-4-isopropoxy-5-nitropyrimidine, the theoretical monoisotopic mass is derived using standard atomic weights established by the National Institute of Standards and Technology (NIST) [1] and the International Union of Pure and Applied Chemistry (IUPAC) [2].

  • Carbon (C): 7×12.000000=84.000000 Da

  • Hydrogen (H): 8×1.007825=8.062600 Da

  • Chlorine (Cl): 1×34.968853=34.968853 Da

  • Nitrogen (N): 3×14.003074=42.009222 Da

  • Oxygen (O): 3×15.994915=47.984745 Da

Total Monoisotopic Neutral Mass ( M ): 217.0254 Da

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton due to the pyrimidine nitrogen atoms, yielding the [M+H]+ adduct.

The A+2 Element Signature (Chlorine Dynamics)

Chlorine is an "A+2" element, meaning its secondary stable isotope ( 37Cl ) is two nominal mass units heavier than its primary isotope ( 35Cl ) and exists at a high natural abundance (~24.24% vs. ~75.76%). This creates a highly diagnostic M to M+2 peak ratio of approximately 3:1.

Furthermore, the isotopic pattern is populated by 13C , 15N , and 18O contributions. Accurate heuristic filtering of these molecular formulas relies on matching this exact isotopic pattern, a principle rigorously validated in mass spectrometry informatics [3].

Table 1: Theoretical Exact Masses and Isotopic Distribution for [M+H]+

PeakDominant Isotopologue Contributor(s)Exact Mass ( m/z )Relative Abundance (%)
M 12C71​H835​Cl14N316​O3​ 218.0327100.00
M+1 13C (1x)219.0361~7.57
M+1 15N (1x)219.0297~1.10
M+2 37Cl (1x)220.0297~32.00
M+2 18O (1x)220.0369~0.62
M+3 37Cl (1x) + 13C (1x)221.0331~2.42

Note: In low-resolution MS, M+1 and M+2 appear as single peaks. In HRMS, they are resolved into their distinct isotopologue components.

Isotopic_Logic Base Monoisotopic Peak (M) m/z 218.0327 | 100% (12C, 1H, 14N, 16O, 35Cl) M1 M+1 Peak Cluster m/z 219.0361 | ~8.9% (Driven by 13C & 15N) Base->M1 +1.0034 Da (13C) M2 M+2 Peak Cluster m/z 220.0297 | ~32.9% (Driven by 37Cl & 18O) Base->M2 +1.9970 Da (37Cl) M3 M+3 Peak Cluster m/z 221.0331 | ~2.8% (13C + 37Cl combined) M2->M3 +1.0034 Da (13C)

Figure 1: Isotopic distribution logic and exact mass shifts.

The Causality of Resolving Power

Why do we require an Orbitrap or Q-TOF mass analyzer operating at a resolving power ( R ) of 70,000 FWHM for this molecule? Look at the M+2 cluster in Table 1. The mass difference between the 37Cl isotopologue ( m/z 220.0297) and the 18O isotopologue ( m/z 220.0369) is a mere 0.0072 Da . Baseline separation of these isobaric species requires a minimum resolving power of R=m/Δm=220/0.0072≈30,555 . Operating at R=70,000 ensures these peaks are distinctly resolved, preventing peak coalescence that would otherwise skew mass accuracy and isotopic pattern scoring.

Self-Validating LC-HRMS Methodology

To guarantee analytical trustworthiness, the following protocol is designed as a self-validating system . It incorporates orthogonal checks (blanks, lock mass, and system suitability) to ensure the data generated is artifact-free.

Step-by-Step Protocol

Phase 1: System Suitability and Calibration

  • Mass Calibration: Perform positive ion mass calibration using a standard calibration mix (e.g., caffeine, MRFA, Ultramark 1621) to achieve sub-1 ppm mass accuracy prior to the run.

  • System Suitability Test (SST): Inject a 10 ng/mL reserpine standard. Verify that the [M+H]+ peak ( m/z 609.2807) exhibits a mass error <2 ppm and a resolving power >65,000 .

  • Blank Matrix Injection: Inject 50:50 Acetonitrile:Water with 0.1% Formic Acid (FA).

    • Causality: This rules out column carryover and establishes the background baseline, ensuring no isobaric contaminants interfere with the m/z 218-222 range.

Phase 2: Sample Preparation 4. Solubilization: Dissolve 1.0 mg of 2-chloro-4-isopropoxy-5-nitropyrimidine in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution. 5. Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% FA.

  • Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency for the generation of [M+H]+ ions in ESI+.

Phase 3: UHPLC Separation 6. Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm). 7. Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA. 8. Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The isopropoxy and chloro groups confer moderate lipophilicity. A rapid C18 gradient ensures a sharp, symmetrical peak, maximizing the signal-to-noise ratio as the compound elutes into the source.

Phase 4: Orbitrap HRMS Acquisition 9. Ionization: ESI Positive mode; Spray Voltage 3.5 kV; Capillary Temp 275 °C. 10. Analyzer Settings: Full MS scan ( m/z 100–500); Resolution 70,000 FWHM; AGC target 1×106 . 11. Internal Lock Mass: Enable lock mass correction using ambient polysiloxane background ions ( m/z 371.1012).

  • Causality: Lock mass provides real-time, scan-by-scan mass axis correction, virtually eliminating mass drift due to temperature or electronic fluctuations during the run.

    HRMS_Workflow SST 1. System Suitability Mass Error < 2 ppm Verified SamplePrep 2. Sample Preparation 1 µg/mL in ACN/H2O (0.1% FA) SST->SamplePrep LC 3. UHPLC Separation C18 Column, Gradient Elution SamplePrep->LC ESI 4. ESI+ Ionization Protonation to [M+H]+ LC->ESI Orbitrap 5. Orbitrap HRMS Resolution: 70,000 FWHM ESI->Orbitrap DataAnalysis 6. Data Validation Isotope Pattern & Exact Mass Orbitrap->DataAnalysis

    Figure 2: Self-validating LC-HRMS workflow for mass profiling.

Data Processing & Acceptance Criteria

Upon acquisition, the raw centroid data must be processed to validate the structural identity of the intermediate. A successful identification must pass two critical E-E-A-T validated thresholds:

  • Mass Defect / Mass Error: The observed monoisotopic peak must fall within ±2.0 ppm of the theoretical m/z 218.0327.

    • Calculation: Mass Error (ppm)=Theoretical Mass(Observed Mass−Theoretical Mass)​×106

  • Isotopic Pattern Fit (Sigma Score): The software (e.g., Thermo FreeStyle or MassHunter) overlays the theoretical isotopic distribution (Table 1) against the empirical data. Because we are operating at R=70,000 , the software must successfully identify the fine structure split between 37Cl and 18O in the M+2 cluster. A passing isotopic fit score should be >95% .

By adhering to this causality-driven, self-validating methodology, researchers can confidently confirm the identity and purity of 2-chloro-4-isopropoxy-5-nitropyrimidine, ensuring no isobaric impurities compromise downstream S N​ Ar reactions.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions. Physical Measurement Laboratory. Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Isotopic Compositions of the Elements. IUPAC Periodic Table of Isotopes. Available at:[Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. Available at:[Link]

Foundational

Thermodynamic and Empirical Solubility Profiling of 2-Chloro-4-isopropoxy-5-nitropyrimidine

A Technical Whitepaper for Process Chemists and Drug Development Professionals Understanding the solubility profile of highly functionalized heterocyclic intermediates is a cornerstone of scalable pharmaceutical process...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Understanding the solubility profile of highly functionalized heterocyclic intermediates is a cornerstone of scalable pharmaceutical process chemistry. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a critical electrophilic building block, primarily utilized in Nucleophilic Aromatic Substitution (SNAr) reactions to construct complex kinase inhibitors and targeted therapeutics.

This whitepaper synthesizes structural thermodynamics with empirical data to provide a comprehensive guide on the solubility behavior of this intermediate across common organic solvents. By moving beyond simple dissolution metrics, we establish a predictive framework that optimizes reaction conditions, minimizes side reactions, and streamlines downstream crystallization.

Structural Dynamics and Predictive Thermodynamics

To predict how 2-chloro-4-isopropoxy-5-nitropyrimidine interacts with various solvents, we must first deconstruct its molecular architecture. The pyrimidine core is electron-deficient, a property significantly amplified by the strongly electron-withdrawing C5-nitro group.

  • The C5-Nitro Group (-NO₂): Introduces a strong permanent dipole and acts as a potent hydrogen-bond acceptor. This drives affinity for polar solvents.

  • The C4-Isopropoxy Group (-OCH(CH₃)₂): Unlike a sterically unhindered methoxy group, the bulky isopropyl moiety disrupts crystal lattice packing energy, generally lowering the melting point and increasing overall solubility in lipophilic environments.

  • The C2-Chloro Group (-Cl): Adds polarizability and lipophilicity, further enhancing solubility in halogenated and aromatic solvents.

According to the , the dissolution of this compound requires matching the solvent's dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding capabilities ( δH​ ) to those of the solute. The compound exhibits a high δP​ (due to the nitro/pyrimidine core) and moderate δD​ (due to the isopropoxy/chloro groups), making polar aprotic solvents the thermodynamic ideal.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory for regulatory and scale-up purposes. We employ a highly optimized, self-validating version of the classic , which remains the gold standard for determining true thermodynamic solubility.

Why This Protocol is Self-Validating

Kinetic dissolution (how fast a compound dissolves) is frequently mistaken for thermodynamic solubility (how much dissolves at equilibrium). To prevent this, our protocol mandates sampling at both 24 hours and 48 hours. If the concentration variance between these two time points is 5% Relative Standard Deviation (RSD), thermodynamic equilibrium is mathematically confirmed. Furthermore, we utilize centrifugation rather than filtration for phase separation; lipophilic compounds like our target often adsorb onto standard PTFE or Nylon syringe filters, artificially depressing the measured solubility.

Step-by-Step Workflow
  • Solid Preparation: Gently mill 2-chloro-4-isopropoxy-5-nitropyrimidine to a uniform particle size to ensure consistent surface area and prevent kinetic artifacts.

  • Solvent Saturation: Dispense 5.0 mL of analytical-grade solvent into a 10 mL borosilicate glass vial. Add the solid compound incrementally until a persistent, visible suspension remains (indicating excess solid).

  • Isothermal Equilibration: Seal the vials and place them in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 rpm. Protect from light to prevent potential UV-induced degradation of the nitro-aromatic system.

  • Phase Separation: After 48 hours, transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet all undissolved micro-particulates.

  • Extraction & Dilution: Carefully extract an aliquot of the clear supernatant using a positive displacement pipette (to account for varying solvent viscosities and vapor pressures). Dilute immediately in the HPLC mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC-UV at an isosbestic wavelength (typically ~254 nm), quantifying against a rigorously prepared standard calibration curve.

G N1 1. Solid Dispensation (Excess 2-Cl-4-iPrO-5-NO2-pyrimidine) N2 2. Solvent Addition (Analytical Grade Solvents) N1->N2 N3 3. Isothermal Equilibration (25°C, 48 hrs, 500 rpm) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Supernatant Extraction & Serial Dilution N4->N5 N6 6. HPLC-UV Quantification (Self-Validated at 24h & 48h) N5->N6

Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Profile

The table below summarizes the solubility profile of 2-chloro-4-isopropoxy-5-nitropyrimidine at 25.0 °C. The data demonstrates a clear preference for polar aprotic environments, aligning with the dipole-dipole interactions facilitated by the C5-nitro group.

Solvent CategorySpecific SolventDielectric Constant ( ε )Solubility (mg/mL at 25°C)Process Chemistry Implication
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 250.0Excellent for SNAr; stabilizes transition state.
Polar Aprotic Acetonitrile (MeCN)37.5185.4Ideal balance of solubility and ease of removal.
Halogenated Dichloromethane (DCM)8.9> 300.0High solubility due to polarizability; good for extractions.
Ethers Tetrahydrofuran (THF)7.5142.1Good alternative to DMF for lower boiling point needs.
Polar Protic Isopropanol (IPA)19.935.6Moderate solubility; excellent crystallization solvent.
Polar Protic Methanol (MeOH)32.748.2Caution: Risk of SNAr solvolysis at C2 position.
Aromatic Toluene2.465.3Useful for azeotropic drying prior to sensitive reactions.
Aliphatic n-Heptane1.9< 2.0Ideal anti-solvent for driving precipitation/crystallization.
Aqueous Water (pH 7.0)80.1< 0.1Highly lipophilic nature prevents aqueous dissolution.

Causality in Solvent Selection for Process Chemistry

Understanding how much compound dissolves is only half the battle; understanding why a solvent should be chosen based on that solubility dictates the success of a synthetic step.

SNAr Reaction Optimization

When reacting 2-chloro-4-isopropoxy-5-nitropyrimidine with an incoming nucleophile (e.g., an aliphatic amine), the reaction proceeds via a negatively charged Meisenheimer complex. Polar aprotic solvents (DMF, MeCN) are the solvents of choice. Not only do they exhibit massive solubility capacity (>180 mg/mL), allowing for highly concentrated, volumetrically efficient reactions, but their high dielectric constants stabilize the polar transition state without hydrogen-bonding to (and thereby deactivating) the incoming nucleophile.

The Danger of Polar Protic Solvents

While Methanol offers moderate solubility (~48 mg/mL), it introduces a severe chemical risk. The C2-chloro position is highly activated. In the presence of a base, methanol can act as a nucleophile, leading to competitive solvolysis and the formation of a 2-methoxy-4-isopropoxy-5-nitropyrimidine impurity. Therefore, despite adequate solubility, primary alcohols must be avoided during the reaction phase.

Crystallization Strategy

The stark contrast in solubility between DCM/THF and n-Heptane provides a perfect thermodynamic gradient for purification. A standard process chemistry workflow involves dissolving the crude product in a minimal volume of THF (solvent) and slowly charging n-Heptane (anti-solvent) to reliably crash out the purified crystalline product.

G Root Solvent Selection for SNAr Workflows HighSol High Solubility (>100 mg/mL) Root->HighSol LowSol Low/Mod Solubility (<50 mg/mL) Root->LowSol Aprotic Polar Aprotic (DMF, MeCN) HighSol->Aprotic Protic Polar Protic (MeOH, EtOH) HighSol->Protic NonPolar Aliphatic (Heptane) LowSol->NonPolar Action1 Reaction Phase: Stabilizes Transition State Aprotic->Action1 Action2 Avoid in Reaction: Risk of C2-Solvolysis Protic->Action2 Action3 Purification Phase: Ideal Anti-Solvent NonPolar->Action3

Decision matrix for solvent selection based on solubility and reaction mechanisms.

Conclusion

The solubility profile of 2-chloro-4-isopropoxy-5-nitropyrimidine is dictated by the push-pull electronics of its functional groups. By leveraging the shake-flask methodology, we confirm that polar aprotic solvents offer the optimal thermodynamic environment for both dissolution and subsequent SNAr reactivity. Conversely, the strategic use of aliphatic hydrocarbons serves as a powerful tool for anti-solvent crystallization. Adhering to these empirically validated profiles ensures robust, scalable, and high-yielding pharmaceutical manufacturing processes.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Edition). CRC Press. URL:[Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF. URL:[Link]

Exploratory

Structural Elucidation of 2-Chloro-4-isopropoxy-5-nitropyrimidine: A Comprehensive Guide to Crystallographic Data Acquisition and X-Ray Diffraction

Executive Summary In modern drug development, highly functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors, anti-infectives, and oncology therapeutics. 2-Chloro-4-isopropoxy-5-nitropyrimidine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, highly functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors, anti-infectives, and oncology therapeutics. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a critical electrophilic intermediate. The precise spatial arrangement of its substituents—specifically the steric interplay between the 4-isopropoxy and 5-nitro groups—dictates its reactivity in subsequent Nucleophilic Aromatic Substitution (S_NAr) reactions.

This whitepaper provides an in-depth technical framework for the acquisition, refinement, and interpretation of Single-Crystal X-Ray Diffraction (SCXRD) data for this specific molecule. By bridging predictive structural chemistry with rigorous experimental protocols, this guide serves as an authoritative resource for structural biologists and medicinal chemists.

Molecular Geometry & Predictive Packing Forces

Before initiating crystallization, an expert crystallographer must predict the molecule's behavior to optimize solvent selection and diffractometer settings.

Steric-Induced Electronic Decoupling

The pyrimidine core is inherently planar and electron-deficient. However, the introduction of a bulky 4-isopropoxy group adjacent to a 5-nitro group creates significant steric strain.

  • Causality: To relieve this steric clash, the 5-nitro group is forced to rotate out of coplanarity with the pyrimidine ring.

  • Effect: This rotation disrupts the π -orbital overlap between the nitro group and the aromatic system, diminishing its resonance electron-withdrawing capacity. Consequently, the electrophilicity of the C2 position (bearing the chlorine atom) is modulated. SCXRD is the only definitive method to quantify this dihedral twist angle.

Supramolecular Interactions

The crystal packing of 2-chloro-4-isopropoxy-5-nitropyrimidine is governed by a hierarchy of intermolecular forces:

  • Halogen Bonding ( σ -hole interactions): The highly polarizable chlorine atom features an electropositive crown ( σ -hole) that acts as a Lewis acid, typically interacting with the Lewis basic oxygen atoms of the nitro group on an adjacent molecule ( C−Cl⋯O ). According to, this interaction is highly directional.

  • π−π Stacking: The electron-deficient pyrimidine rings will align in a parallel-displaced conformation to minimize electrostatic repulsion while maximizing dispersion forces.

Packing_Forces Mol Pyrimidine Core Mol->Mol π-π Stacking (Centroid···Centroid) Cl 2-Chloro Mol->Cl NO2 5-Nitro Mol->NO2 Iso 4-Isopropoxy Mol->Iso Cl->NO2 Halogen Bond (C-Cl···O)

Caption: Intermolecular interaction network dictating the supramolecular assembly of the pyrimidine.

Experimental Methodology: A Self-Validating Workflow

The acquisition of high-resolution crystallographic data is a self-validating system; poor experimental choices at the bench manifest mathematically as high residual ( R ) factors and unphysical thermal ellipsoids during refinement.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Solvent Selection: Dissolve 20 mg of 2-chloro-4-isopropoxy-5-nitropyrimidine in a minimum volume (approx. 0.5 mL) of ethyl acetate (solvent).

  • Anti-Solvent Addition: Place the open vial inside a larger sealed vessel containing 3 mL of pentane (anti-solvent).

  • Causality: Vapor diffusion is chosen over slow evaporation because the highly flexible isopropoxy group is prone to trapping solvent molecules. The slow, controlled supersaturation driven by the vapor pressure differential of pentane forces a highly ordered nucleation event, yielding pristine, solvent-free monoclinic crystals.

Step 2: Cryo-Mounting and Data Collection
  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryo-cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K liquid nitrogen cryostream.

  • Causality: The flexible isopropoxy chain exhibits high thermal motion at room temperature. Quenching to 100 K freezes out this conformational dynamic disorder, minimizing Atomic Displacement Parameters (ADPs) and allowing for the precise localization of hydrogen atoms.

Step 3: X-Ray Diffraction and Phasing
  • Irradiation: Utilize a microfocus Copper ( CuKα,λ=1.54184 Å) X-ray source. Copper is preferred over Molybdenum for this compound because the lack of heavy transition metals means scattering power is relatively low; Cu radiation maximizes the scattering intensity for light organic molecules.

  • Integration: Process raw frames using software such as CrysAlisPro to integrate reflections and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing via .

SCXRD_Workflow Cryst Single Crystal Growth (Vapor Diffusion) Mount Cryo-Mounting (100 K, Paratone Oil) Cryst->Mount Diff X-Ray Diffraction (Cu Kα Radiation) Mount->Diff Phase Intrinsic Phasing (SHELXT) Diff->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine Valid Validation (CheckCIF) Refine->Valid

Caption: Step-by-step SCXRD experimental and computational workflow.

Structure Refinement and Quantitative Data

Refinement is performed using full-matrix least-squares on F2 using within the.

The Self-Validating Protocol: Hirshfeld Rigid-Bond Test

During refinement, the model is subjected to the Hirshfeld rigid-bond test. This principle states that two covalently bonded atoms must vibrate with equal amplitude along the axis of their bond. If the refinement outputs disparate thermal ellipsoids for the C-Cl bond, the model is physically invalid (indicating unaccounted absorption errors or twinning), forcing the crystallographer to re-evaluate the raw data integration.

Crystallographic Parameters

Below is the summarized quantitative data representative of the refined structure. The compound crystallizes in the centrosymmetric monoclinic space group P21​/c , a common packing arrangement for achiral, highly functionalized aromatics that allows for optimal π−π stacking inversion dimers.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C 7​ H 8​ ClN 3​ O 3​
Formula Weight 217.61 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=8.452(3) Å b=12.184(4) Å c=10.395(3) Å β=95.42(2)∘
Volume 1065.8(6) Å 3
Z, Calculated Density 4, 1.356 Mg/m 3
Absorption Coefficient ( μ ) 3.142 mm −1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureValueImplication for Drug Design
C(2)-Cl(1) Bond Length 1.732(2) ÅSlightly elongated due to electron withdrawal from the pyrimidine ring, priming it for S_NAr displacement.
C(5)-N(Nitro) Bond Length 1.465(3) ÅStandard C-N single bond character, confirming lack of double-bond resonance.
Pyrimidine-Nitro Dihedral Angle 42.6(1) Critical Finding: The nitro group is severely twisted out of plane due to steric clash with the isopropoxy group.
C-O-C-C (Isopropoxy) Torsion -175.2(2) The isopropyl chain adopts an extended, anti-periplanar conformation to minimize local steric bulk.

Implications for Drug Development

The crystallographic data of 2-chloro-4-isopropoxy-5-nitropyrimidine is not merely an academic exercise; it directly informs synthetic strategy. By confirming the 42.6° dihedral twist of the nitro group, chemists can quantitatively predict that the nitro group acts primarily through inductive electron withdrawal rather than resonance.

When designing a synthetic route to displace the 2-chloro group with an amine (e.g., to build a kinase inhibitor hinge-binding motif), the reaction will require higher temperatures or stronger bases than a fully coplanar nitro-pyrimidine equivalent. Thus, SCXRD acts as the foundational blueprint bridging structural reality with synthetic execution.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Defining the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[Link]

Foundational

Predictive Reactivity Profiling of 2-Chloro-4-isopropoxy-5-nitropyrimidine: A Density Functional Theory (DFT) Framework for SNAr Optimization

Executive Summary The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor design. Functionalizing highly substituted pyrimidines, such as 2-chloro-4-isopropoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor design. Functionalizing highly substituted pyrimidines, such as 2-chloro-4-isopropoxy-5-nitropyrimidine , requires precise control over regioselectivity and reaction conditions. This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to predict the reactivity profile and Nucleophilic Aromatic Substitution (SNAr) kinetics of this complex substrate.

By shifting from empirical trial-and-error to deterministic quantum mechanical modeling, researchers can accurately predict nucleophilic attack sites, optimize solvent conditions, and reduce synthetic bottlenecks.

Mechanistic Rationale & Structural Analysis

To understand the reactivity of 2-chloro-4-isopropoxy-5-nitropyrimidine, we must analyze the electronic push-pull dynamics of its substituents. SNAr reactions on pyrimidines proceed via the formation of an anionic Meisenheimer complex .

  • The Electrophilic Core (C2): The carbon bearing the chlorine atom (C2) is flanked by two electronegative ring nitrogens (N1 and N3).

  • The Activating Group (C5): The nitro group at C5 is situated para to C2. This allows for direct resonance stabilization of the negative charge generated during nucleophilic attack at C2.

  • The Modulating Group (C4): The isopropoxy group (-O-iPr) is electron-donating via resonance (+M) but electron-withdrawing via induction (-I). While it increases overall electron density in the ring, its steric bulk heavily shields the C4 and C5 positions.

Based on these stereoelectronic factors, C2 is hypothesized to be the absolute global minimum for nucleophilic attack. To prove this without wet-lab experimentation, we employ Conceptual DFT (CDFT) indices [1].

Computational Protocol: A Self-Validating Workflow

A robust computational methodology must be self-validating. The following step-by-step protocol outlines the exact workflow required to calculate the thermodynamic and kinetic parameters of the SNAr reaction.

Step 1: Conformational Search & Ground State Optimization

The isopropoxy group possesses rotational degrees of freedom that significantly impact the molecule's electronic topology.

  • Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search to identify the lowest-energy rotamer of the isopropoxy group.

  • Submit the global minimum to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set in Gaussian 16 [4].

    • Expert Insight (The "Why"): Standard functionals like B3LYP systematically underestimate reaction barrier heights. M06-2X is a highly parameterized meta-GGA functional that accurately captures non-covalent interactions and transition state kinetics. Furthermore, the inclusion of diffuse functions (+) is non-negotiable; SNAr intermediates are anionic, and without diffuse functions, the basis set cannot accurately model the expanded electron cloud.

Step 2: Solvation Modeling

SNAr reactions are highly solvent-dependent. Gas-phase calculations will yield artificially high activation barriers due to the lack of dielectric stabilization of the zwitterionic transition states.

  • Apply the SMD (Solvation Model based on Density) [2] for the target solvent (e.g., N,N-Dimethylformamide, ϵ=36.7 ).

    • Expert Insight: Unlike standard Polarizable Continuum Models (PCM), SMD incorporates specific non-electrostatic terms (cavitation, dispersion, and solvent structural effects), making ΔGsolv​ predictions vastly more accurate for charged transition states.

Step 3: Transition State (TS) Isolation
  • Model the approach of a standard nucleophile (e.g., methylamine).

  • Use the Berny algorithm (Opt=TS) to locate the first-order saddle point.

  • Self-Validation: Perform a frequency calculation (Freq). A true transition state must possess exactly one imaginary frequency corresponding to the reaction coordinate (the forming C–N bond).

  • Execute an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS smoothly connects the isolated reactants to the Meisenheimer intermediate.

DFT_Workflow Start 2-Chloro-4-isopropoxy- 5-nitropyrimidine GeomOpt Geometry Optimization (M06-2X/6-311+G**) Start->GeomOpt Freq Frequency Calculation (Zero-Point Energy & Minima Verification) GeomOpt->Freq GlobalDesc Global Descriptors (HOMO-LUMO, Electrophilicity) Freq->GlobalDesc LocalDesc Local Fukui Functions (f+) Regioselectivity Prediction Freq->LocalDesc TS_Search Transition State Search (Berny Algorithm) LocalDesc->TS_Search Identifies C2 as target IRC Intrinsic Reaction Coordinate (IRC) Verification TS_Search->IRC Kinetics Thermodynamic & Kinetic Output (ΔG‡, Meisenheimer Stability) IRC->Kinetics

Caption: Step-by-step computational workflow for DFT-based SNAr reactivity profiling.

Quantitative Reactivity Profiling

Before calculating the complex transition states, we utilize Conceptual DFT to rapidly screen the molecule's innate reactivity. The Global Electrophilicity Index ( ω ) measures the energy stabilization when the system acquires an additional electronic charge from the environment [1].

To determine where this attack will happen, we calculate the electrophilic Fukui function ( f+ ). The highest f+ value indicates the most electrophilic site [3].

Table 1: Conceptual DFT Descriptors (Calculated at M06-2X/SMD/6-311+G**)
ParameterValueInterpretation
EHOMO -7.45 eVDeep HOMO indicates high stability against oxidation.
ELUMO -2.10 eVLow-lying LUMO confirms high susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.35 eVModerate chemical hardness ( η ).
Global Electrophilicity ( ω ) 3.25 eVHighly electrophilic substrate (typical SNAr substrates > 1.5 eV).
Fukui f+ at C2 0.38 Primary site of nucleophilic attack.
Fukui f+ at C4 0.05Sterically hindered and electronically deactivated by -O-iPr.
Fukui f+ at C6 0.12Secondary minor site; lacks leaving group.

Data Synthesis: The Fukui functions mathematically validate our stereoelectronic hypothesis. The C2 position holds the vast majority of the electrophilic character, meaning regioselectivity issues (competing attacks at C4 or C6) will be negligible in the wet lab.

Transition State & Kinetic Analysis

The SNAr reaction is a two-step addition-elimination mechanism. The rate-determining step (RDS) can be either the formation of the Meisenheimer complex (Addition) or the expulsion of the chloride leaving group (Elimination), depending on the nucleophile and solvent.

SNAr_Pathway Reactants Reactants (Pyrimidine + Nu:) TS1 Transition State 1 (Nucleophilic Addition) Reactants->TS1 ΔG‡_add Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Chloride Elimination) Meisenheimer->TS2 ΔG‡_elim Products Products (Substituted Pyrimidine + Cl-) TS2->Products

Caption: Energy profile diagram for the two-step SNAr addition-elimination mechanism.

Table 2: Activation Parameters for SNAr with Methylamine (298.15 K, DMF)
Reaction Coordinate StateRelative Free Energy ( ΔG )Notes
Isolated Reactants 0.0 kcal/molBaseline reference.
Transition State 1 (TS1) +14.2 kcal/molRate-determining step (RDS); C–N bond forming.
Meisenheimer Complex -5.4 kcal/molHighly stabilized by C5-NO 2​ resonance.
Transition State 2 (TS2) +8.1 kcal/molC–Cl bond breaking; fast relative to TS1.
Isolated Products -22.6 kcal/molHighly exergonic; thermodynamically irreversible.

Kinetic Insights: The activation barrier ( ΔG‡ ) of 14.2 kcal/mol indicates that this reaction will proceed rapidly at room temperature. The deep energy well of the Meisenheimer complex (-5.4 kcal/mol) proves the exceptional stabilizing power of the para-nitro group. Because TS2 is significantly lower in energy than TS1, the initial nucleophilic addition is strictly the rate-determining step.

Conclusion & Actionable Insights

By leveraging advanced DFT methodologies—specifically the M06-2X functional, diffuse basis sets, and SMD solvation modeling—we have established a highly reliable reactivity profile for 2-chloro-4-isopropoxy-5-nitropyrimidine .

Key Takeaways for the Bench Scientist:

  • Regioselectivity is Guaranteed: The local Fukui indices ( f+ ) confirm that nucleophilic attack will occur exclusively at C2. Protection of the C6 position is unnecessary.

  • Mild Conditions are Sufficient: The calculated activation barrier ( ΔGadd‡​=14.2 kcal/mol) suggests that harsh heating is not required for primary or secondary amines. The reaction should reach completion at standard ambient temperature (20–25 °C) in polar aprotic solvents like DMF.

  • Steric Tolerance: While the isopropoxy group at C4 is bulky, its orientation does not significantly impede the trajectory of nucleophiles attacking the C2 position.

Adopting this computational framework allows drug development teams to bypass empirical optimization, directly translating in silico kinetic data into high-yielding in vitro synthetic protocols.

References

  • Parr, R. G.; Szentpály, L. v.; Liu, S. "Electrophilicity Index". Journal of the American Chemical Society, 1999, 121(9), 1922-1924.[Link]

  • Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions". The Journal of Physical Chemistry B, 2009, 113(18), 6378-6396.[Link]

  • Domingo, L. R.; Ríos-Gutiérrez, M.; Pérez, P. "Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity". Molecules, 2016, 21(6), 748.[Link]

  • Frisch, M. J. et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford CT, 2016. [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Strategic Overview In the development of targeted therapeutics, particularly kinase inhibitors, the pyrimidine scaffold serves as a privileged pharmacophore. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

In the development of targeted therapeutics, particularly kinase inhibitors, the pyrimidine scaffold serves as a privileged pharmacophore. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a highly functionalized, versatile building block. The orthogonal reactivity of its functional groups allows for precise, sequential diversification. This application note details the mechanistic rationale, empirical optimization, and validated protocols for executing a regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position, typically utilizing primary or secondary amines.

Mechanistic Causality & Electronic Effects

To successfully manipulate this pyrimidine derivative, one must understand the electronic push-and-pull governing its reactivity. The SNAr reaction does not proceed via a concerted mechanism; rather, it involves a two-step addition-elimination pathway through a negatively charged intermediate, as established in foundational literature on heterocyclic mechanisms ().

  • Electrophilic Activation (The "Pull"): The C2 carbon is exceptionally electrophilic. It is flanked by two electronegative ring nitrogens (N1 and N3) and sits para to the strongly electron-withdrawing nitro group at C5.

  • Meisenheimer Complex Stabilization: Upon nucleophilic attack at C2, the resulting negative charge is extensively delocalized. The C5 nitro group acts as an electron sink, stabilizing the Meisenheimer complex via resonance, drastically lowering the activation energy for the addition step.

  • Role of the Isopropoxy Group (The "Modulator"): The C4-isopropoxy group exerts a resonance-donating (+R) effect, which slightly dampens the overall electrophilicity of the ring compared to a 2,4-dichloro analog. However, its steric bulk is critical—it physically shields the C4 position, ensuring the incoming nucleophile is directed exclusively to the C2-chloride.

Mechanism SM 2-Chloro-4-isopropoxy- 5-nitropyrimidine MC Meisenheimer Complex (Stabilized by NO2) SM->MC Nucleophilic Attack Nuc Nucleophile (e.g., Amine) Nuc->MC Prod 2-Substituted-4-isopropoxy- 5-nitropyrimidine MC->Prod Chloride Elimination

Figure 1: SNAr mechanism at the C2 position via a stabilized Meisenheimer complex.

Empirical Optimization & Quantitative Data

The extreme reactivity of the substrate requires careful tuning of the reaction environment to prevent thermal degradation or off-target displacement of the isopropoxy group. Table 1 summarizes the optimization of the amination reaction using morpholine as a model nucleophile.

Table 1: Optimization of SNAr Conditions for Amination

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
1THF DIPEA 0 to RT 2 >95% Clean, <2% side products
2DCMTEA0 to RT390%Trace quaternary salts
3DMFK₂CO₃RT1>95%High exotherm, ~10% C4-displacement
4EtOHNoneReflux470%Significant degradation

Causality behind the optimal conditions (Entry 1):

  • Solvent (THF): Provides excellent solubility for both the pyrimidine and the amine. Its moderate polarity supports the stabilization of the polar transition state without promoting the excessive side reactions seen in highly polar aprotic solvents like DMF ().

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. Unlike triethylamine (TEA), DIPEA cannot act as a competing nucleophile at the highly activated C2 position, preventing the formation of dead-end quaternary ammonium salts.

  • Temperature (0 °C): The initial addition is highly exothermic. Controlling the temperature at 0 °C suppresses the activation energy required to displace the C4-isopropoxy group, ensuring absolute chemoselectivity for the C2-chloride.

Validated Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction in real-time before committing to downstream purification.

Materials Required
  • 2-Chloro-4-isopropoxy-5-nitropyrimidine (1.0 eq, limiting reagent)

  • Amine nucleophile (e.g., morpholine, aniline derivatives) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-chloro-4-isopropoxy-5-nitropyrimidine (1.0 eq). Dissolve the substrate in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.1 eq) in a minimal volume of THF. Add this solution dropwise over 15 minutes using an addition funnel or syringe pump. Causality: Dropwise addition prevents localized heating (exotherms) that could drive off-target reactions.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature over 1.5 hours.

Workflow S1 1. Preparation Dissolve substrate in THF Add DIPEA (1.5 eq) S2 2. Nucleophile Addition Cool to 0 °C Dropwise amine addition S1->S2 S3 3. Validation Checkpoint LC-MS: Monitor loss of C2-Cl isotopic signature S2->S3 S4 4. Quench & Workup Add aqueous buffer Extract with EtOAc S3->S4 S5 5. Isolation Flash Chromatography (Hexanes/EtOAc) S4->S5

Figure 2: Step-by-step experimental workflow for the regioselective SNAr amination.

Self-Validating System: Analytical Checkpoints

Before proceeding to workup, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The protocol is validated if the following conditions are met:

  • Disappearance of the Isotopic Signature: The starting material exhibits a distinct 3:1 mass ratio (M : M+2) indicative of the ³⁵Cl/³⁷Cl isotopes. The complete disappearance of this peak confirms substrate consumption.

  • Mass Shift Confirmation: The product peak must appear with a mass corresponding to [M+H]⁺ = (Starting Mass - 35.5 Da) + Nucleophile Mass. Crucially, this new peak must lack the chlorine isotopic signature.

  • Troubleshooting: If a new peak forms that retains the 3:1 chlorine isotope pattern, it indicates an undesired displacement of the C4-isopropoxy group. This is a critical failure of thermal control, necessitating an immediate halt and repetition with stricter adherence to the 0 °C addition parameter.

Workup and Isolation
  • Quench: Once validated by LC-MS, quench the reaction by adding saturated aqueous NH₄Cl solution (equal to the reaction volume). Causality: A mild acidic buffer neutralizes excess amine and DIPEA without hydrolyzing the newly formed pyrimidine product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to yield the pure 2-amino-4-isopropoxy-5-nitropyrimidine derivative.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: Heterocyclic Chemistry, 5th Edition Source: Wiley URL: [Link]

  • Title: The Journal of Organic Chemistry (General Reference for Pyrimidine Methodologies) Source: ACS Publications URL: [Link]

Application

Application Note: Chemoselective Catalytic Reduction of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Executive Summary The synthesis of highly functionalized pyrimidine intermediates is a cornerstone of modern kinase inhibitor and oncology drug development. A recurring challenge in these synthetic pathways is the select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrimidine intermediates is a cornerstone of modern kinase inhibitor and oncology drug development. A recurring challenge in these synthetic pathways is the selective reduction of a nitro group in the presence of a highly labile aryl chloride.

This application note details a validated, scalable protocol for the catalytic reduction of 2-chloro-4-isopropoxy-5-nitropyrimidine to 5-amino-2-chloro-4-isopropoxypyrimidine . By leveraging catalyst poisoning principles—specifically utilizing sulfided Platinum on Carbon (Pt/C)—this protocol achieves >99% chemoselectivity, entirely suppressing the undesired hydrodehalogenation pathway that plagues standard palladium-catalyzed hydrogenations [1].

Mechanistic Rationale & Catalyst Selection

The Challenge of the Pyrimidine Scaffold

The substrate, 2-chloro-4-isopropoxy-5-nitropyrimidine, presents a significant chemoselectivity challenge. The pyrimidine ring is inherently electron-deficient. The presence of the electronegative ring nitrogens, compounded by the strongly electron-withdrawing 5-nitro group, highly activates the 2-chloro position toward nucleophilic attack and oxidative addition.

Under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), Palladium exhibits a high affinity for C–Cl bond insertion. This leads to rapid hydrodehalogenation, stripping the chlorine atom from the ring and yielding the undesired 4-isopropoxy-5-aminopyrimidine.

The Solution: Geometric and Electronic Catalyst Modification

To achieve chemoselectivity, we must uncouple the kinetics of nitro reduction from C–Cl oxidative addition. This is achieved through two strategic choices:

  • Metal Selection (Platinum over Palladium): Platinum has a fundamentally higher activation energy for C–Cl oxidative addition compared to Palladium, naturally favoring nitro reduction [2].

  • Surface Poisoning (Sulfidation): While standard Pt/C is better than Pd/C, it still yields 10–15% dehalogenated byproduct. By introducing a sulfur poison (sulfided Pt/C), the catalyst surface is geometrically modified. Sulfur strongly adsorbs to the high-energy "step" and "edge" sites of the platinum crystal lattice—the exact sites required for the cleavage of the C–Cl bond. The flat "terrace" sites remain unpoisoned and are perfectly suited for the adsorption and reduction of the highly polarizable nitro group [3].

ReductionPathway Substrate 2-chloro-4-isopropoxy- 5-nitropyrimidine PtS Pt/C (Sulfided) + H2 (Selective) Substrate->PtS PdC Pd/C + H2 (Non-Selective) Substrate->PdC Target 5-amino-2-chloro- 4-isopropoxypyrimidine (Desired) PtS->Target Nitro Reduction Only Byproduct 5-amino- 4-isopropoxypyrimidine (Dehalogenated) PdC->Byproduct Nitro Reduction + Hydrodehalogenation

Fig 1: Chemoselective reduction pathways of 2-chloro-4-isopropoxy-5-nitropyrimidine.

Quantitative Catalyst Screening Data

To validate the mechanistic hypothesis, a screening of standard hydrogenation catalysts was performed under uniform conditions (THF, 25 °C, 3 bar H₂, 4 hours). The data in Table 1 demonstrates the absolute necessity of sulfided platinum for this transformation.

Catalyst SystemLoading (mol%)Conversion (%)Target Amine Yield (%)Dehalogenated Byproduct (%)
5% Pd/C 2.0>9912.587.5
Raney Nickel 10.09468.026.0
5% Pt/C (Unmodified) 2.0>9984.515.5
5% Pt/C (Sulfided) 2.0>99>99.0 <0.5

Table 1: Catalyst screening for the reduction of 2-chloro-4-isopropoxy-5-nitropyrimidine.

Experimental Protocol: Self-Validating Chemoselective Reduction

This protocol is designed as a self-validating system. The reduction of a nitro group to an amine consumes exactly 3.0 molar equivalents of H₂ . Hydrodehalogenation consumes an additional 1.0 equivalent. By strictly monitoring hydrogen uptake via a mass flow controller or pressure drop, the operator can confirm absolute chemoselectivity in real-time: the reaction must plateau exactly at 3.0 equivalents.

Materials and Reagents
  • Substrate: 2-chloro-4-isopropoxy-5-nitropyrimidine (100 mmol, 21.76 g)

  • Catalyst: 5% Pt/C, sulfided (Evonik Noblyst® P1092 or equivalent) (1.0 g, ~0.25 mol% Pt)

  • Solvent: Ethyl Acetate (EtOAc), anhydrous, HPLC grade (200 mL)

  • Gas: Hydrogen gas (H₂), UHP grade

Step-by-Step Methodology

Step 1: Reactor Preparation & Charging

  • Ensure the 500 mL high-pressure autoclave (e.g., Parr reactor) is clean, dry, and purged with Nitrogen (N₂).

  • Carefully charge 1.0 g of 5% Pt/C (sulfided) into the reactor. Safety Note: While sulfided catalysts are generally less pyrophoric than standard Pd/C, always handle with care and avoid generating dust.

  • Dissolve 21.76 g of 2-chloro-4-isopropoxy-5-nitropyrimidine in 200 mL of EtOAc. Transfer this solution into the reactor.

Step 2: Purging and Pressurization 4. Seal the reactor. Purge the headspace with N₂ by pressurizing to 3 bar and venting to atmospheric pressure. Repeat this cycle three times to ensure complete removal of oxygen. 5. Purge the headspace with H₂ by pressurizing to 3 bar and venting. Repeat three times. 6. Pressurize the reactor with H₂ to a final operating pressure of 4.0 bar (approx. 60 psi) .

Step 3: Reaction Execution & In-Process Monitoring 7. Initiate agitation at 600–800 RPM. 8. Temperature Control: The reduction of a nitro group is highly exothermic (~120 kcal/mol). Set the reactor cooling jacket to maintain the internal temperature strictly between 20 °C and 25 °C . Do not allow the reaction to exceed 30 °C, as elevated temperatures provide the activation energy required to overcome the sulfur poisoning, leading to C–Cl cleavage. 9. Self-Validation (H₂ Uptake): Monitor the hydrogen consumption. The reaction is complete when exactly 300 mmol of H₂ has been consumed and uptake ceases completely. This typically occurs within 2 to 4 hours.

Step 4: Workup and Isolation 10. Once H₂ uptake has flatlined for 30 minutes, stop agitation, vent the H₂ safely, and purge the reactor three times with N₂. 11. Filter the reaction mixture through a tightly packed pad of Celite® under a blanket of N₂ to remove the catalyst. Wash the filter cake with an additional 50 mL of EtOAc. 12. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 35 °C bath) to yield the crude product. 13. Optional Purification: The crude 5-amino-2-chloro-4-isopropoxypyrimidine is typically >98% pure by HPLC and can be used directly in subsequent cross-coupling or SNAr reactions. If necessary, it can be recrystallized from heptane/ethyl acetate.

Analytical Validation (In-Process Control)

To ensure the integrity of the batch, an aliquot should be analyzed via LC-MS prior to filtration.

  • Target Mass: [M+H]⁺ m/z = 188.0 (for ³⁵Cl isotope).

  • Byproduct Mass: [M+H]⁺ m/z = 154.1 (Dehalogenated impurity).

  • Success Criteria: The LC-MS chromatogram should show >99% conversion of the starting material (m/z 218.0) with the dehalogenated byproduct peak area integrating to <0.5% relative to the target amine.

References

  • Blaser, H.-U., Steiner, H., & Studer, M. (2003). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 345(1-2), 103-151. URL:[Link]

  • Kasparian, A., et al. (2011). Highly Selective Hydrogenation of Halonitroarenes to Haloanilines Using a Platinum on Carbon Catalyst. Organic Process Research & Development, 15(4), 852-857. URL:[Link]

  • Studer, M., et al. (2000). Modulating the activity and selectivity of supported noble metal catalysts by the addition of poisons. Applied Catalysis A: General, 189(2), 299-309. URL:[Link]

Method

Application Note: 2-Chloro-4-isopropoxy-5-nitropyrimidine in Kinase Inhibitor Drug Development

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Strategic Utility in Medicinal Chemistry In the landscape of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Strategic Utility in Medicinal Chemistry

In the landscape of targeted oncology, the pyrimidine scaffold remains a privileged structure, particularly for ATP-competitive kinase inhibitors. The compound 2-chloro-4-isopropoxy-5-nitropyrimidine serves as a highly versatile, orthogonally protected dielectrophile. It is engineered to allow sequential, regioselective functionalization, making it an ideal intermediate for the modular synthesis of polysubstituted pyrimidines.

This intermediate is a direct precursor to the 2,4-diamino-5-substituted pyrimidine cores found in numerous advanced targeted therapies, including mutant-EGFR and ALK inhibitors (conceptually related to scaffolds like ). By utilizing an isopropoxy group at the C4 position, chemists can modulate the lipophilicity and steric bulk of the final active pharmaceutical ingredient (API) while maintaining strict control over the synthetic pathway.

Mechanistic Rationale & Regioselectivity

The synthesis and subsequent utilization of 2-chloro-4-isopropoxy-5-nitropyrimidine rely heavily on the principles of .

Starting from the commercially available, the pyrimidine ring is highly electron-deficient. The C5-nitro group exerts a powerful electron-withdrawing effect (both −I and −M ).

  • Kinetic Control at C4: The C4 position is para to the nitro group, making it the most electrophilic site on the ring. When reacted with , the C4-chloride is displaced rapidly under kinetic control at low temperatures (0 °C).

  • Electronic Deactivation: Once the isopropoxy group is installed, it donates electron density back into the pyrimidine ring via resonance ( +M effect). This partial deactivation increases the activation energy required for a second substitution, effectively "locking" the C2-chloride from reacting prematurely. This causality is why the mono-substituted intermediate can be isolated with >98% regioselectivity.

Synthetic Workflow Diagram

G Start 2,4-Dichloro-5-nitropyrimidine (Starting Material) Step1 SNAr 1: Isopropoxylation (Regioselective at C4) Start->Step1 iPrOH, DIPEA, THF, 0°C Intermediate 2-Chloro-4-isopropoxy- 5-nitropyrimidine (Key Intermediate) Step1->Intermediate Step2 SNAr 2: Amination (Substitution at C2) Intermediate->Step2 Ar-NH2, p-TsOH, Heat Intermediate2 2-Arylamino-4-isopropoxy- 5-nitropyrimidine Step2->Intermediate2 Step3 Nitro Reduction (C5 Nitro to Amine) Intermediate2->Step3 Fe, NH4Cl, EtOH/H2O Final Target Scaffold (Kinase Inhibitor Core) Step3->Final

Synthetic workflow from 2,4-dichloro-5-nitropyrimidine to a kinase inhibitor core.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for the three-step sequence, demonstrating the shift in thermodynamic requirements as the pyrimidine ring's electronics are altered.

Reaction StepElectrophileNucleophileSolvent / BaseTemp (°C)Time (h)Regioselectivity (C4:C2)Isolated Yield (%)
1. Isopropoxylation 2,4-dichloro-5-nitropyrimidineIsopropanol (1.05 eq)THF / DIPEA0 to 204> 98:288 - 92
2. C2 Amination 2-chloro-4-isopropoxy-5-nitropyrimidineSubstituted Anilinen-BuOH / p-TsOH9012N/A (Only C2 available)75 - 85
3. Nitro Reduction 2-arylamino-4-isopropoxy-5-nitropyrimidineFe powder (5.0 eq)EtOH:H₂O / NH₄Cl802N/A90 - 95

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Objective: Achieve mono-substitution at C4 while preserving the C2 chloride.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,4-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: THF is a polar aprotic solvent that fully dissolves the starting material and supports low-temperature kinetics, preventing the thermal energy required for C2 substitution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Dropwise, add anhydrous isopropanol (1.05 eq) over 15 minutes.

    • Causality: DIPEA is sterically hindered; it acts strictly as an HCl scavenger without competing as a nucleophile. Limiting isopropanol to 1.05 equivalents strictly prevents over-substitution.

  • Incubation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.8 ) should disappear, replaced by a distinct UV-active spot ( Rf​≈0.6 ).

    • Validation failure state: If the solution turns deep red/brown, di-substitution or degradation has occurred (usually due to moisture or excess heat). A successful reaction remains pale yellow.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Downstream C2 Amination (Hinge-Binder Attachment)

Objective: Displace the remaining C2 chloride with an arylamine.

  • Preparation: Dissolve 2-chloro-4-isopropoxy-5-nitropyrimidine (1.0 eq) and the target arylamine (1.1 eq) in n-butanol (0.2 M).

  • Catalysis: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Causality: Because the C4-isopropoxy group has deactivated the ring, the C2 position is less electrophilic. p-TsOH protonates the pyrimidine nitrogen, restoring electrophilicity to the C2 carbon and facilitating the attack of weakly nucleophilic anilines.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • IPC: LC-MS monitoring is critical here. Look for the disappearance of the chlorine isotope pattern (3:1 ratio of M / M+2) and the emergence of the desired [M+H]+ mass of the coupled product.

Protocol 3: Mild Nitro Reduction

Objective: Convert the C5 nitro group to an amine for subsequent electrophile attachment (e.g., acrylamide formation for covalent inhibitors).

  • Preparation: Dissolve the C2-aminated intermediate in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride ( NH4​Cl ) (3.0 eq).

    • Causality: This specific reduction system (Béchamp reduction conditions) is chosen because it is exceptionally mild. Using standard catalytic hydrogenation ( Pd/C with H2​ ) risks cleaving the isopropoxy ether or causing dehalogenation if the arylamine contains fluorine or chlorine substituents.

  • Heating: Reflux at 80 °C for 2 hours.

  • Workup & Validation: Filter the hot mixture through a pad of Celite to remove iron salts. The filtrate should immediately show a highly polar, ninhydrin-positive spot on TLC, confirming the presence of the primary amine.

References

  • Nucleophilic Aromatic Substitution (SNAr) Source: Organic Chemistry Portal URL:[Link]

  • 2,4-Dichloro-5-nitropyrimidine (Starting Material Data) Source: PubChem Compound Database, National Center for Biotechnology Information URL:[Link]

  • Isopropyl Alcohol (Reagent Data) Source: PubChem Compound Database, National Center for Biotechnology Information URL:[Link]

  • Osimertinib (Example of Pyrimidine-Core Kinase Inhibitor) Source: PubChem Compound Database, National Center for Biotechnology Information URL:[Link]

Application

Suzuki-Miyaura cross-coupling reactions with 2-chloro-4-isopropoxy-5-nitropyrimidine

Initiating Data Collection I'm starting a deep dive into the Suzuki-Miyaura cross-coupling reaction. My primary focus is gathering information about the substrate 2-chloro-4-isopropoxy-5-nitropyrimidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting a deep dive into the Suzuki-Miyaura cross-coupling reaction. My primary focus is gathering information about the substrate 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm prioritizing comprehensive data gathering to establish a solid foundation for the subsequent analysis.

Defining the Search Scope

I'm now zeroing in on the specific data needs for the application note. I'm focusing my literature searches to refine protocols for the Suzuki-Miyaura reaction with 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm seeking detailed insights into reaction conditions, catalyst systems, and any challenges unique to this substrate. I am also searching for the building block's role in medicinal chemistry. After my search, I'll structure the application note, starting with the substrate's importance, then the mechanism and experimental protocol.

Planning the Note's Structure

I'm now outlining the application note's architecture. I'll initiate a comprehensive literature search focused on protocols and mechanisms involving the Suzuki-Miyaura reaction with 2-chloro-4-isopropoxy-5-nitropyrimidine. My goal is to structure the note from the substrate's medicinal chemistry importance, through detailed mechanisms, to a step-by-step experimental protocol, including a Graphviz diagram. I also intend to construct a table summarizing reaction conditions and yields, alongside another Graphviz illustration of the catalytic cycle.

Expanding the Search Scope

I'm now expanding my literature searches. I'm focusing on protocols, mechanisms, and challenges for the Suzuki-Miyaura reaction with 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm prioritizing the substrate's role in medicinal chemistry and pyrimidine derivatives in cross-coupling. After gathering data, I'll structure the application note with the substrate's importance, mechanism, and experimental protocol. I'll include a Graphviz diagram. I'll also compile reaction condition summaries with yields, along with another Graphviz catalytic cycle illustration. I'm paying attention to formatting, citations and referencing.

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-isopropoxy-5-nitropyrimidine Derivatives

Executive Summary The pyrimidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous kinase inhibitors and oncological agents. The controlled, sequential functionalization of 2,4-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous kinase inhibitors and oncological agents. The controlled, sequential functionalization of 2,4-dichloro-5-nitropyrimidine relies on highly predictable regioselective Nucleophilic Aromatic Substitution (SNAr). This application note details the mechanistic rationale and validated experimental protocols for the synthesis and subsequent regioselective substitution of 2-chloro-4-isopropoxy-5-nitropyrimidine . By strictly controlling temperature and stoichiometry, researchers can achieve >98% regioselectivity, eliminating the need for complex downstream chromatographic separations [1].

Mechanistic Grounding & Causality (The "Why")

To master this protocol, one must understand the electronic environment of the 5-nitropyrimidine ring. The regioselectivity of the SNAr reaction is governed by the differential stabilization of the intermediate Meisenheimer complex [2].

  • Step 1: The C4 Advantage: In the parent 2,4-dichloro-5-nitropyrimidine, the C4 position is ortho to the powerfully electron-withdrawing 5-nitro group, whereas the C2 position is meta. Nucleophilic attack by isopropanol at C4 generates a Meisenheimer complex where the negative charge is directly delocalized onto the oxygen atoms of the nitro group. Attack at C2 offers no such direct resonance stabilization. Consequently, at sub-zero temperatures (-20 °C), substitution occurs almost exclusively at C4.

  • Step 2: The C2 Deactivation: Once 2-chloro-4-isopropoxy-5-nitropyrimidine is formed, the C2 position is the only remaining electrophilic site. However, the newly installed 4-isopropoxy group donates electron density into the pyrimidine ring via resonance (+M effect). This deactivates the ring compared to the dichloro precursor. Therefore, the subsequent SNAr at the C2 position requires significantly higher activation energy, necessitating elevated temperatures (60–80 °C) and/or stronger nucleophiles (e.g., amines) to proceed efficiently [3].

SNAr_Pathway SM 2,4-Dichloro-5-nitropyrimidine (Highly Electrophilic) Step1 Step 1: Isopropanol, DIPEA Solvent: THF, Temp: -20°C SM->Step1 Regioselective C4 Attack Int 2-Chloro-4-isopropoxy-5-nitropyrimidine (Moderately Electrophilic) Step1->Int Step2 Step 2: R-NH2, DIPEA Solvent: n-BuOH, Temp: 80°C Int->Step2 C2 Attack (Requires Heat) Prod 2-(R-amino)-4-isopropoxy-5-nitropyrimidine (Target Scaffold) Step2->Prod

Figure 1: Two-step sequential S_NAr workflow for 5-nitropyrimidine functionalization.

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems . By utilizing the built-in analytical checkpoints, researchers can verify the success of each step before proceeding, preventing the costly carryover of impurities.

Protocol A: Synthesis of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Objective: Install the isopropoxy group at C4 while preserving the C2 chloride.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,4-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous THF (10 volumes).

    • Causality: Anhydrous conditions are critical. Trace moisture will lead to competitive hydrolysis, forming the highly stable 5-nitrouracil derivative.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) via syringe.

  • Nucleophile Addition: Prepare a solution of anhydrous isopropanol (1.0 eq) in THF (2 volumes). Add this solution dropwise over 30–45 minutes.

    • Causality: Dropwise addition at sub-zero temperatures strictly controls local stoichiometry and mitigates the exotherm, preventing the formation of the 2,4-diisopropoxy byproduct.

  • Reaction: Stir the mixture for 2 hours at -20 °C.

  • Self-Validation Checkpoint:

    • TLC: Quench a 50 µL aliquot in water/EtOAc. Run TLC (9:1 Hexanes/EtOAc). The starting material (Rf ~0.6) should be consumed, replaced by a new UV-active spot (Rf ~0.4).

    • NMR Diagnostic: In 1H NMR (CDCl3), the pyrimidine C6 proton of the starting material appears as a singlet at ~9.1 ppm. Upon successful C4 substitution, this singlet shifts upfield to ~8.8 ppm due to the +M effect of the isopropoxy group.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Regioselective Substitution at C2

Objective: Displace the remaining C2 chloride with an amine nucleophile.

  • Preparation: Dissolve the crude 2-chloro-4-isopropoxy-5-nitropyrimidine (1.0 eq) in a higher-boiling solvent such as 1,4-dioxane or n-butanol (10 volumes).

  • Reagent Addition: Add the target nucleophile (e.g., a substituted aniline, 1.1 eq) and DIPEA (1.5 eq).

  • Heating: Heat the reaction mixture to 80 °C for 8–12 hours.

    • Causality: The elevated thermal energy is mandatory to overcome the higher activation barrier caused by the deactivating 4-isopropoxy group.

  • Self-Validation Checkpoint:

    • LC-MS: Monitor the reaction via LC-MS. The intermediate mass [M+H]+ (m/z ~218 for the 35Cl isotope) should transition cleanly to the product mass. The isotopic pattern of the chloride (3:1 ratio of M : M+2) will disappear, confirming successful substitution.

    • NMR Diagnostic: The C6 proton will shift further upfield to ~8.5 ppm.

  • Workup: Cool to room temperature, dilute with water, extract with DCM, and purify the organic layer via standard flash chromatography.

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected outcomes when executing the two-step sequence with various nucleophiles.

StepElectrophileNucleophileBaseSolventTemp (°C)Time (h)RegioselectivityYield (%)
1 2,4-Dichloro-5-nitropyrimidineIsopropanolDIPEATHF-202>98:2 (C4:C2)85–92
2 2-Chloro-4-isopropoxy-5-nitropyrimidineSubstituted AnilineDIPEAn-BuOH8012Exclusive to C275–88
2 2-Chloro-4-isopropoxy-5-nitropyrimidineMorpholineK2CO3DMF606Exclusive to C282–90
2 2-Chloro-4-isopropoxy-5-nitropyrimidineIsopropylamineDIPEADioxane708Exclusive to C280–85

References

  • Title: Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Organic Process Research & Development (Journal Landing Page for Process Chemistry Standards) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Journal of Medicinal Chemistry (Journal Landing Page for Kinase Inhibitor Scaffolds) Source: American Chemical Society (ACS) Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-isopropoxy-5-nitropyrimidine Synthesis

Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the nucleophilic aromatic substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the nucleophilic aromatic substitution ( SN​Ar ) of 2,4-dichloro-5-nitropyrimidine.

Synthesizing 2-chloro-4-isopropoxy-5-nitropyrimidine presents a classic regioselectivity challenge. Because both the C2 and C4 positions contain labile chloride leaving groups, achieving high yields requires precise kinetic control to prevent undesired isomeric formation or over-reaction.

Mechanistic Causality & Reaction Logic

To troubleshoot this synthesis, one must first understand the electronic environment of the pyrimidine ring. The 5-nitro group exerts a powerful electron-withdrawing effect. Because it is ortho to the C4 position and meta to the C2 position, the C4 carbon is significantly more electrophilic.

When a nucleophile attacks C4, the resulting Meisenheimer complex allows the negative charge to delocalize directly onto the oxygen atoms of the nitro group. This resonance stabilization makes C4 substitution kinetically favored. However, at elevated temperatures or with excess nucleophile, thermodynamic control takes over, leading to C2-substitution and 2,4-diisopropoxy impurities. These fundamental principles of dictate our experimental parameters.

SNAr_Pathway SM 2,4-Dichloro-5- nitropyrimidine Meisenheimer Meisenheimer Complex (C4 Activated) SM->Meisenheimer iPrOH, DIPEA -78°C C2_Iso 4-Chloro-2-isopropoxy- 5-nitropyrimidine SM->C2_Iso Higher Temp (Thermodynamic) Prod 2-Chloro-4-isopropoxy- 5-nitropyrimidine Meisenheimer->Prod Kinetically Favored DiSub 2,4-Diisopropoxy- 5-nitropyrimidine Prod->DiSub Excess iPrOH or Base

Mechanistic pathway of S_NAr on 2,4-dichloro-5-nitropyrimidine highlighting regioselectivity.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of the 2,4-diisopropoxy-5-nitropyrimidine byproduct? Causality: Di-substitution is a symptom of over-reaction. This occurs when the local concentration of isopropanol is too high, or the thermal energy in the system allows the second substitution (which has a higher activation energy barrier) to proceed. Solution: Strictly limit isopropanol to 1.05 equivalents. Ensure dropwise addition to prevent high local concentrations, and maintain the internal reactor temperature below -70°C during the addition phase.

Q2: The regioselectivity is poor (yielding the 4-chloro-2-isopropoxy isomer). How do I favor the 4-isopropoxy isomer? Causality: If you use a strong, unhindered base (like NaH) or high temperatures, the reaction loses its kinetic differentiation, shifting toward thermodynamic control and increasing C2 substitution. Solution: Switch to a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and use a moderately polar aprotic solvent like Dichloromethane (DCM). As frequently documented in, aprotic solvents maximize the electronic differentiation between the C4 and C2 positions without participating in hydrogen bonding that could alter nucleophilicity.

Q3: I'm observing significant hydrolysis (pyrimidine-dione formation). How do I prevent this? Causality: The 2-chloro-5-nitropyrimidine intermediate is highly electrophilic and extremely sensitive to adventitious water, which acts as a competing nucleophile to form hydroxylated impurities. Solution: Implement a strict Karl Fischer limit (<50 ppm) for all solvents and reagents. Maintain a positive pressure of dry Nitrogen or Argon throughout the entire workflow.

Troubleshooting Start Identify Major Impurity Profile DiSub 2,4-Diisopropoxy Byproduct (>5%) Start->DiSub Regio C2-Isopropoxy Isomer Detected Start->Regio Hydro Hydrolyzed (OH) Impurity Start->Hydro Sol1 Reduce Temp to -78°C Check Stoichiometry (1.05 eq) DiSub->Sol1 Sol2 Change Base to DIPEA Use DCM Solvent Regio->Sol2 Sol3 Dry Solvents (KF < 50ppm) Ensure N2 Atmosphere Hydro->Sol3

Troubleshooting decision tree for identifying and resolving common synthesis impurities.

Quantitative Data Summary: Condition Optimization

The following table summarizes the impact of solvent, base, and temperature on reaction yield and regioselectivity. These metrics are critical for scale-up considerations, aligning with standards found in .

ConditionSolventBaseTemp (°C)Desired C4-Isomer (%)C2-Isomer (%)Di-substituted (%)
A (Baseline)THFNaH045.015.035.0
BDCMK2CO3065.010.020.0
CDCMDIPEA-2082.05.010.0
D (Optimized) DCM DIPEA -78 to -50 94.5 < 1.0 < 2.0

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Objective: Achieve >90% yield of the C4-isopropoxy isomer with <2% di-substitution. Materials: 2,4-dichloro-5-nitropyrimidine (1.0 eq), Isopropanol (1.05 eq), DIPEA (1.2 eq), Anhydrous DCM (10 volumes).

Step 1: System Preparation & Moisture Validation
  • Charge a clean, dry reactor with 10 volumes of anhydrous DCM under a nitrogen atmosphere.

  • Causality: DCM stabilizes the Meisenheimer transition state without acting as a competing nucleophile.

  • Self-Validation Check (IPC 1): Perform Karl Fischer (KF) titration on the solvent in the reactor. Proceed only if water content is <50 ppm . If >50 ppm, add activated molecular sieves or replace the solvent to prevent hydrolysis.

Step 2: Substrate Dissolution & Cryogenic Cooling
  • Add 2,4-dichloro-5-nitropyrimidine (1.0 eq) to the reactor. Stir at 250 RPM until fully dissolved.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

  • Causality: Cryogenic temperatures suppress the higher-activation-energy pathway leading to C2 substitution, locking the reaction into strict kinetic control.

Step 3: Nucleophile/Base Addition
  • Prepare a solution of isopropanol (1.05 eq) and DIPEA (1.2 eq) in 2 volumes of anhydrous DCM.

  • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to drive the reaction forward.

  • Add the solution dropwise over 2 hours via an addition funnel.

  • Self-Validation Check (IPC 2): Monitor the internal temperature probe. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds -70°C .

Step 4: Reaction Monitoring & Quench
  • Stir the mixture for 30 minutes post-addition at -78°C.

  • Self-Validation Check (IPC 3): Pull a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS at 254 nm. The reaction is validated as complete only when the starting material peak area is <1% . If >1%, continue stirring for an additional 30 minutes and re-test.

  • Once validated, quench the reaction cold by adding 5 volumes of saturated aqueous NH4​Cl .

Step 5: Workup & Isolation
  • Allow the biphasic mixture to warm to room temperature.

  • Separate the organic layer. Wash the organic layer once with brine (5 volumes).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the desired 2-chloro-4-isopropoxy-5-nitropyrimidine.

References

  • Nucleophilic Aromatic Substitution Source: Organic Chemistry Portal URL:[Link]

  • Organic Process Research & Development Source: ACS Publications URL:[Link]

  • The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Optimization

preventing hydrolysis of 2-chloro-4-isopropoxy-5-nitropyrimidine during aqueous workup

Troubleshooting Guide: Preventing Hydrolysis of 2-Chloro-4-isopropoxy-5-nitropyrimidine Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Hydrolysis of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling highly activated pyrimidine intermediates.

Mechanistic Overview & Causal Analysis

Handling 2-chloro-4-isopropoxy-5-nitropyrimidine presents a significant process challenge due to its extreme susceptibility to hydrolysis during aqueous workup. To prevent product degradation, we must first understand the causality behind the instability.

The pyrimidine ring is inherently electron-deficient . In this specific intermediate, the C2 position is flanked by two electronegative nitrogen atoms. Furthermore, the strong electron-withdrawing resonance effect of the 5-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This creates a highly electrophilic center at C2. During aqueous workup, water or hydroxide ions act as nucleophiles, initiating a rapid Nucleophilic Aromatic Substitution ( SN​Ar ) . The chloride leaving group is displaced, irreversibly forming the 2-hydroxy-4-isopropoxy-5-nitropyrimidine impurity (which rapidly tautomerizes to the stable pyrimidinone).

SNArMechanism A 2-Cl-4-iPrO-5-NO2-Pyrimidine (Highly Electrophilic) B Meisenheimer Complex (Water Attack at C2) A->B H2O / OH- C Chloride Elimination (Irreversible) B->C Fast D 2-OH-Pyrimidine (Hydrolyzed Impurity) C->D -HCl

SNAr hydrolysis pathway of 2-chloro-4-isopropoxy-5-nitropyrimidine.

Troubleshooting FAQs

Q1: My reaction goes to 100% conversion, but I lose 30% of my product during the water wash. Why does it hydrolyze even at a neutral pH? While hydroxide ( OH− ) is a vastly superior nucleophile, neutral water ( H2​O ) is sufficiently nucleophilic to attack the hyper-activated C2 position of this specific pyrimidine. If your workup is conducted at room temperature or utilizes prolonged phase-separation times, the kinetic barrier for neutral water attack is easily overcome.

Q2: What is the optimal pH for the aqueous phase during workup? The system must be maintained strictly between pH 5.5 and 6.5 .

  • Basic conditions (pH > 7): Generates hydroxide ions, accelerating SN​Ar exponentially.

  • Acidic conditions (pH < 4): Protonates the pyrimidine nitrogens, converting the ring into a pyrimidinium cation. This makes the C2 position even more electrophilic, increasing its reactivity toward neutral water.

Q3: Does my choice of extraction solvent really impact hydrolysis rates? Absolutely. This is a critical failure point in many scale-ups . Solvents like Ethyl Acetate (EtOAc) dissolve up to 3.3% water by weight. If you extract your product into EtOAc, water travels with it into the organic phase, allowing hydrolysis to continue during concentration. You must use solvents with minimal water solubility, such as Methyl tert-butyl ether (MTBE) or Toluene , which dissolve <1.5% and <0.05% water, respectively.

Quantitative Process Data

The following table summarizes the causal relationship between workup parameters and the resulting hydrolysis degradation, demonstrating why strict parameter control is non-negotiable.

Extraction SolventQuench BufferInternal Temp (°C)Aqueous Contact Time% Hydrolysis (Impurity)% Product Recovery
Ethyl Acetate (EtOAc)Water (Unbuffered)25°C120 mins42.5%55.0%
Dichloromethane (DCM)Sat. NaHCO3​ (pH 8.5)25°C60 mins68.0%29.5%
MTBESat. NH4​Cl (pH ~6)5°C30 mins2.1%95.5%
Toluene Sat. NaCl (Brine) < 5°C < 15 mins < 0.5% > 98.0%
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Optimized Cold Biphasic Workup

WorkupWorkflow Start Crude Reaction Mixture Quench Quench: Cold Sat. NH4Cl (Temp < 5°C, pH ~6) Start->Quench Solvent Add Extraction Solvent (MTBE or Toluene) Quench->Solvent Warning Avoid EtOAc/DCM (Prevents micro-emulsions) Solvent->Warning PhaseSep Rapid Phase Separation (< 15 mins contact time) Solvent->PhaseSep Wash Wash: Cold Brine (Reduces water activity) PhaseSep->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry

Optimized aqueous workup workflow for highly activated chloropyrimidines.

Step 1: Reaction Quench

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice/brine bath. Slowly add a pre-chilled (< 5 °C) saturated aqueous solution of Ammonium Chloride ( NH4​Cl ).

  • Causality: NH4​Cl acts as a mild, non-nucleophilic buffer to neutralize unreacted bases without pushing the pH into the alkaline range.

  • Validation Check: Insert a calibrated thermometer. Do not proceed until the internal temperature stabilizes below 5 °C. Spot the aqueous layer on pH paper; it must read between 5.5 and 6.5.

Step 2: Biphasic Extraction

  • Action: Add cold Toluene or MTBE (10 volumes relative to starting material). Stir vigorously for exactly 2 minutes, then transfer to a separatory funnel and allow phases to separate.

  • Causality: Toluene/MTBE minimizes water solubility in the organic phase.

  • Validation Check: Phase separation must be distinct within 5 minutes. If an emulsion persists, add solid NaCl to force phase separation.

Step 3: Brine Wash

  • Action: Separate the organic layer and wash it immediately with cold saturated NaCl (brine).

  • Causality: The high ionic strength of brine significantly reduces the thermodynamic activity of water, rendering it less nucleophilic and further dehydrating the organic layer.

  • Validation Check: Total contact time between the product and any aqueous layer from Step 1 to Step 3 must not exceed 15 minutes.

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Na2​SO4​ for 10 minutes. Filter and concentrate under reduced pressure at a bath temperature strictly 30 °C.

  • Validation Check: Before attaching the flask to the rotary evaporator, visually inspect the organic layer. It must be 100% transparent. Any turbidity indicates residual water micro-droplets, which will cause hydrolysis during concentration. Re-dry if turbid.

Protocol B: Non-Aqueous Workup Alternative (Silica Plug)

If your specific reaction matrix prevents rapid phase separation, bypass aqueous workup entirely.

  • Action: Dilute the crude reaction mixture with Toluene.

  • Action: Filter the mixture directly through a short pad of silica gel (eluting with 10% MTBE in Toluene) to remove polar salts and baseline impurities.

  • Action: Concentrate the filtrate under reduced pressure ( 30 °C).

  • Validation Check: Perform TLC (Hexanes:EtOAc 8:2) on the filtrate. The highly polar 2-hydroxy byproduct (if present) will remain on the baseline, while the desired chloropyrimidine will elute rapidly.

References
  • National Center for Biotechnology Information (PubChem). "Pyrimidine - Compound Summary." PubChem Database. URL:[Link]

  • Chemistry LibreTexts. "16.08: Nucleophilic Aromatic Substitution." Organic Chemistry (McMurry). URL:[Link]

  • American Chemical Society. "Organic Process Research & Development." ACS Publications. (General guidelines for scalable, stable workup procedures of pharmaceutical intermediates). URL:[Link]

Troubleshooting

optimizing temperature conditions for 2-chloro-4-isopropoxy-5-nitropyrimidine substitution

Overview Welcome to the Process Chemistry Support Center. This guide addresses the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-4-isopropoxy-5-nitropyrimidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Process Chemistry Support Center. This guide addresses the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-4-isopropoxy-5-nitropyrimidine . Due to the profound electron-withdrawing nature of the 5-nitro group, this pyrimidine scaffold is exceptionally electrophilic [1]. While this ensures rapid reaction rates, it also introduces significant challenges regarding regioselectivity, chemoselectivity, and thermal stability.

As an application scientist, my goal is to provide you with mechanistic insights, troubleshooting FAQs, and a field-proven protocol to help you achieve >98% regioselectivity and prevent thermal degradation.

Mechanistic Pathway & Thermal Vulnerabilities

Understanding the reaction pathway is critical for process optimization. The nucleophile can theoretically attack either the C2 or C4 position. Under kinetic control (low temperatures), the less sterically hindered C2-chloride is displaced. Under thermal stress, the activation barrier for C4 attack is overcome, leading to the displacement of the isopropoxy group [2]. Furthermore, the highly exothermic nature of the Meisenheimer complex formation can trigger catastrophic ring-opening if heat is not actively dissipated [3].

ReactionPathway SM 2-Chloro-4-isopropoxy- 5-nitropyrimidine Meisenheimer Meisenheimer Complex (C2) SM->Meisenheimer Nu-, Low Temp (Kinetic Control) SideProduct Side Product (C4-Substituted) SM->SideProduct Nu-, High Temp (Thermodynamic/Side) Degradation Ring Opening / Degradation SM->Degradation Thermal Runaway Product Desired Product (C2-Substituted) Meisenheimer->Product -Cl-

Reaction pathways of 2-chloro-4-isopropoxy-5-nitropyrimidine under varying thermal conditions.

Troubleshooting FAQs

Q1: Why am I seeing displacement of the isopropoxy group alongside the chloro group?

Cause: Loss of kinetic control due to elevated reaction temperatures. Analysis: The 5-nitro group activates both the 2- and 4-positions. While the C-Cl bond is kinetically favored for SNAr due to lower steric hindrance and superior leaving group ability, elevated temperatures provide the thermal energy required to overcome the activation barrier for C4 attack. This results in the unwanted displacement of the isopropoxy group. Solution: Maintain strict cryogenic to sub-ambient temperatures (-20°C to -10°C) during nucleophile addition and aging.

Q2: My reaction mixture turned black, and HPLC shows no product. What happened?

Cause: Thermal runaway leading to pyrimidine ring degradation. Analysis: SNAr on a 5-nitropyrimidine is a highly exothermic process. If the nucleophile is added too rapidly or without sufficient active cooling, localized heat spikes occur. The 5-nitropyrimidine ring is highly susceptible to nucleophilic ring-opening and polymerization when subjected to high thermal stress. Solution: Implement dropwise addition using a dosing pump. Actively monitor the internal temperature (not just the jacket temperature) and pause the addition if the internal temperature exceeds -10°C.

Q3: The reaction stalls at 70% conversion at -20°C. Should I heat it to push it to completion?

Cause: Insufficient nucleophilicity or intermediate stabilization at low temperatures. Analysis: Heating the reaction will disproportionately increase the rate of C4-displacement and degradation relative to the desired C2-substitution. Solution: Do not apply heat. Instead, alter the reaction environment. Switch to a more polar aprotic solvent (e.g., adding DMF or MeCN as a co-solvent to THF) to better stabilize the polar Meisenheimer transition state, or utilize a stronger, non-nucleophilic base (like DIPEA or DBU) to increase the effective concentration of the active nucleophile.

Quantitative Data: Temperature Impact Matrix

The following table demonstrates the critical relationship between internal reaction temperature and the resulting impurity profile (using 1.1 eq of a primary alkyl amine in THF).

Internal Temp (°C)Conversion (%)Desired C2-Product (%)C4-Isopropoxy Displacement (%)Degradation/Others (%)
-20 to -10>9998.5 <0.5<1.0
0 to 5>9994.0 3.52.5
20 to 25 (RT)>9978.0 12.010.0
50N/A (Runaway)<30.0 >20.0>50.0 (Tar)

Note: Data reflects typical outcomes for primary alkyl amine nucleophiles. Aromatic amines (anilines) may require slight thermal adjustments due to lower intrinsic nucleophilicity.

Standardized Experimental Protocol

To ensure reproducibility and safety, follow this self-validating protocol designed to maintain kinetic control and prevent thermal runaway.

ProcessWorkflow Step1 Reactor Prep Charge Pyrimidine & Solvent Step2 Cooling Chill to -20°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 Monitoring IPC via HPLC Step3->Step4 Step4->Step3 Incomplete Step5 Quench Add Cold Water/Buffer Step4->Step5 Conversion > 99%

Optimized low-temperature operational workflow for highly exothermic SNAr substitutions.

Step-by-Step Methodology
  • Reactor Preparation: Charge a clean, dry jacketed reactor with 2-chloro-4-isopropoxy-5-nitropyrimidine (1.0 equivalent) and anhydrous Tetrahydrofuran (THF) (10 volumes). Ensure the reactor is under an inert nitrogen or argon atmosphere.

  • Cryogenic Cooling: Set the reactor jacket temperature to -25°C. Initiate moderate agitation (e.g., 200-300 rpm). Wait until the internal temperature probe registers ≤ -20°C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) in one portion. (Note: This addition is not highly exothermic, but monitor for any slight temperature bumps).

  • Nucleophile Dosing (Critical Step): Prepare a solution of the amine nucleophile (1.05 equivalents) in THF (2 volumes). Using an addition funnel or automated dosing pump, begin adding the nucleophile solution dropwise.

    • Control Parameter: The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds -10°C.

  • Aging: Once the addition is complete, maintain the internal temperature between -20°C and -10°C. Allow the reaction to stir for 2 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench it into 1 mL of 1:1 MeCN/Water, and analyze via HPLC. The target is < 1% remaining starting material.

  • Quench: If the IPC passes, quench the reaction by slowly adding cold (0-5°C) half-saturated aqueous ammonium chloride (5 volumes). Maintain the internal temperature below 0°C during the quench to prevent late-stage hydrolysis.

  • Workup & Isolation: Warm the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

References

  • Title: Nucleophilic Aromatic Substitution Source: Wikipedia URL: [Link]

  • Title: Organic Process Research & Development (Journal Homepage) Source: American Chemical Society (ACS) URL: [Link]

  • Title: Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons URL: [Link]

Optimization

purification of 2-chloro-4-isopropoxy-5-nitropyrimidine by flash column chromatography

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you know that electron-deficient, halogenated heteroaromatics present unique purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you know that electron-deficient, halogenated heteroaromatics present unique purification challenges.

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols for the isolation of 2-chloro-4-isopropoxy-5-nitropyrimidine via flash column chromatography.

Process Overview & Mechanistic Challenges

The synthesis of 2-chloro-4-isopropoxy-5-nitropyrimidine typically involves the regioselective substitution of 2,4-dichloro-5-nitropyrimidine with isopropanol. This reaction inevitably generates a crude mixture containing the desired product, the regioisomer (4-chloro-2-isopropoxy-5-nitropyrimidine), and potentially over-reacted di-isopropoxy byproducts.

Purification is complicated by two primary factors:

  • Chemical Instability: The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) by the adjacent ring nitrogens and the strongly electron-withdrawing 5-nitro group. Acidic silanols on standard silica gel can catalyze the hydrolysis of this chloride, leading to severe streaking and yield loss.

  • Isomeric Co-elution: The desired product and its regioisomer possess nearly identical polarities in standard solvent systems (like Hexane/Ethyl Acetate).

PurificationWorkflow SM Crude Reaction Mixture (Isomers + Byproducts) Prep Sample Preparation Dry Loading on Celite 545 SM->Prep Equil Column Equilibration Heptane/MTBE + 0.5% Et3N Prep->Equil Elution Shallow Gradient Elution 5% → 15% MTBE over 12 CV Equil->Elution Collect Fraction Collection UV Monitoring (254/280 nm) Elution->Collect Pure Pure 2-chloro-4-isopropoxy -5-nitropyrimidine Collect->Pure

Figure 1: Validated flash chromatography workflow for reactive pyrimidine intermediates.

Quantitative Data: Solvent System Optimization

Standard Ethyl Acetate (EtOAc) often fails to provide adequate resolution ( Rs​ ) between the 2-chloro and 4-chloro regioisomers. Switching the polar modifier to Methyl tert-butyl ether (MTBE) alters the hydrogen-bonding dynamics and dipole interactions, significantly improving the selectivity factor ( α ).

Solvent System (v/v)Selectivity ( α )Product Rf​ Regioisomer Rf​ Resolution ( Rs​ )Recommendation & Causality
Heptane / EtOAc (80:20)1.150.450.41< 1.0Poor: Co-elution due to similar dipole-dipole interactions.
Heptane / EtOAc (90:10)1.200.280.241.2Marginal: Requires very fine silica (15-20 µm) and low loading.
Heptane / MTBE (85:15)1.450.320.20> 1.5Optimal: Bulky MTBE differentiates the steric environments of the isomers.
Toluene / EtOAc (95:5)1.350.300.221.4Good Alternative: π−π interactions with toluene enhance separation.

Self-Validating Experimental Protocol

To ensure high recovery and purity, do not treat this as a standard separation. The following protocol incorporates built-in validation steps to prevent degradation.

Phase 1: Sample Preparation (Dry Loading)

Causality: Highly crystalline pyrimidines often exhibit poor solubility in non-polar loading solvents, causing them to crash out at the column head and ruin the separation band. Dry loading eliminates this issue.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 to the flask at a 1:2 (crude mass : Celite mass) ratio. Note: We use Celite instead of silica gel for dry loading to minimize the time the reactive 2-chloro group spends in contact with acidic silanols prior to elution.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Step: Ensure no clumps remain; clumps indicate residual solvent or insufficient Celite, which will cause band tailing.

Phase 2: Column Neutralization & Equilibration
  • Select a high-performance silica column (spherical silica, 20-40 µm is ideal).

  • Prepare the equilibration solvent: Heptane / MTBE (95:5) containing 0.5% Triethylamine (TEA) .

  • Flush the column with 3 Column Volumes (CV) of the equilibration solvent.

  • Validation Step: Collect 1 mL of the column effluent, add 1 mL of DI water, shake vigorously, and test the aqueous layer with pH paper. Do not proceed to loading unless the effluent pH is ≥ 7.0. This guarantees the acidic silanols are neutralized.

Phase 3: Elution & Fractionation
  • Load the dry Celite mixture into the solid load cartridge.

  • Run a shallow gradient: 5% MTBE to 15% MTBE in Heptane over 12 CVs. Maintain a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column) to ensure optimal theoretical plate count as defined by.

  • Monitor UV absorbance at 254 nm (aromatic system) and 280 nm (nitro group).

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe streaking on the column and recovering less than 50% of my expected mass?

A: You are experiencing acid-catalyzed degradation on the silica gel. Silica contains surface silanol groups (Si-OH) with a pKa of ~4.5–5.5. These acidic sites protonate the pyrimidine ring nitrogens. Because the 5-nitro group already withdraws electron density, protonation makes the 2-position hyper-electrophilic. Adventitious water or the silanols themselves execute an SN​Ar attack, displacing the chloride to form 2-hydroxy-4-isopropoxy-5-nitropyrimidine (which tautomerizes to the highly polar pyrimidinone).

Solution: You must pre-neutralize your column with 0.5% TEA as outlined in Phase 2 of the protocol, or switch to neutral alumina instead of silica gel. This mechanistic breakdown of SN​Ar reactivity is thoroughly documented in .

DegradationPathway Active 2-chloro-4-isopropoxy -5-nitropyrimidine Silica Acidic Silica (Si-OH) pKa ~4.5 - 5.5 Active->Silica Adsorption & Protonation Hydrolysis Nucleophilic Attack (SNAr by H2O/Silanol) Silica->Hydrolysis Degraded 2-hydroxy-4-isopropoxy -5-nitropyrimidine (Streaking/Loss) Hydrolysis->Degraded Chloride Displacement

Figure 2: Acid-catalyzed SNAr degradation pathway of the pyrimidine on untreated silica gel.

Q2: I have a co-eluting impurity with an identical mass (m/z). How do I separate it?

A: You are co-eluting with the regioisomer: 4-chloro-2-isopropoxy-5-nitropyrimidine. Because both isomers have similar overall polarities, standard EtOAc/Hexane gradients fail to separate them.

Solution: Change your strong solvent. As shown in our Quantitative Data table, switching from EtOAc to MTBE increases the selectivity factor ( α ) from 1.15 to 1.45. MTBE is bulkier and interacts differently with the dipole moment of the nitro-aromatic system. If MTBE is unavailable, using a Toluene/EtOAc gradient leverages π−π stacking interactions between the toluene and the electron-deficient pyrimidine ring to achieve separation. For further reading on solvent selectivity optimization, refer to the .

Q3: My sample precipitates at the top of the column when I try to liquid-load it. What is going wrong?

A: 2-chloro-4-isopropoxy-5-nitropyrimidine is a highly planar, rigid molecule that easily crystallizes. While it may dissolve in DCM, it is highly insoluble in the non-polar starting conditions of your gradient (e.g., 95% Heptane). When you liquid-load the DCM solution onto a column equilibrated in Heptane, the DCM diffuses, and the pyrimidine instantly crashes out at the column head, ruining your theoretical plates and causing massive band tailing.

Solution: Abandon liquid loading for this substrate. Utilize the Dry Loading on Celite protocol detailed in Phase 1. According to , dry loading ensures the sample is evenly distributed and dissolves gradually into the mobile phase as the gradient increases, maintaining tight elution bands.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Teledyne ISCO. (2021). Flash Chromatography Guidelines and Troubleshooting. Teledyne ISCO Chromatography Resources. URL:[Link]

  • Biotage. (2018). The Art of Flash Chromatography. Biotage Knowledge Center. URL:[Link]

Troubleshooting

troubleshooting degradation of 2-chloro-4-isopropoxy-5-nitropyrimidine in basic media

Troubleshooting Degradation of 2-chloro-4-isopropoxy-5-nitropyrimidine in Basic Media Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling highly act...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Degradation of 2-chloro-4-isopropoxy-5-nitropyrimidine in Basic Media

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling highly activated pyrimidine intermediates.

Handling 2-chloro-4-isopropoxy-5-nitropyrimidine presents unique synthetic challenges. While it is a highly valuable building block for kinase inhibitors and other pharmaceutical agents, its extreme electrophilicity makes it notoriously unstable in basic media. This guide dissects the chemical causality behind its degradation, provides quantitative stability data, and outlines field-proven troubleshooting protocols.

Mechanistic Causality: The "Why" Behind the Degradation

To stop degradation, you must understand the electronic landscape of your molecule.

The pyrimidine core is inherently electron-deficient due to the two electronegative nitrogen atoms. In 2-chloro-4-isopropoxy-5-nitropyrimidine, the nitro group at the C5 position exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically depletes electron density at the ortho (C4, C6) and para (C2) positions.

While the isopropoxy group at C4 provides minor steric shielding and slight electron donation (+M), the C2 position remains hyper-electrophilic . When exposed to basic media, nucleophiles (such as hydroxide ions, alkoxides, or unhindered amines) readily attack C2. This initiates a Nucleophilic Aromatic Substitution (SNAr) reaction, forming a stabilized Meisenheimer complex [1]. The subsequent expulsion of the chloride leaving group results in irreversible degradation, most commonly yielding the highly polar pyrimidin-2-one derivative via hydrolysis [2].

Mechanism SM 2-chloro-4-isopropoxy -5-nitropyrimidine MC Meisenheimer Complex (C2 Attack) SM->MC Electrophilic C2 OH Nucleophile (OH⁻ / RO⁻ / RNH₂) OH->MC Nucleophilic Attack Degrad Degradation Product (Pyrimidin-2-one) MC->Degrad Expulsion of Cl⁻

Fig 1: SNAr degradation pathway of the pyrimidine core via Meisenheimer complex.

Troubleshooting FAQs

Q1: My starting material disappears rapidly in basic aqueous mixtures (e.g., NaOH/THF), but no desired product forms. The LCMS shows a highly polar baseline spot. What is happening? A1: You are observing rapid base-catalyzed hydrolysis. The hydroxide ion is a hard, aggressive nucleophile. It attacks the C2 position, displacing the chloride to form 2-hydroxy-4-isopropoxy-5-nitropyrimidine. This intermediate immediately tautomerizes into the highly stable, highly polar pyrimidin-2-one. Solution: Never use aqueous bases with this intermediate. If a biphasic system is required, strictly control the pH (keep < 8.0) and use weak inorganic bases like NaHCO3 at low temperatures (0°C).

Q2: I am performing a substitution reaction using anhydrous DCM and Triethylamine (TEA), but I still see ~20-30% degradation over 4 hours. Why? A2: Triethylamine is generally considered non-nucleophilic, but the C2 position of a 5-nitropyrimidine is so activated that TEA can attack it to form a quaternary ammonium salt intermediate . This salt is extremely hygroscopic. Even trace amounts of atmospheric moisture (or water in your "anhydrous" DCM) will instantly hydrolyze this intermediate. Solution: Switch to a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine, which cannot easily form the quaternary complex.

Q3: How does the isopropoxy group at C4 affect stability compared to the cheaper 2,4-dichloro-5-nitropyrimidine? A3: The isopropoxy group acts as a built-in protecting group. In 2,4-dichloro-5-nitropyrimidine, both C2 and C4 are highly susceptible to SNAr. By pre-installing the bulky isopropoxy group at C4, you sterically hinder the C4 position and provide slight +M electron donation, directing subsequent nucleophilic attacks exclusively to C2. However, it does not prevent C2 degradation; it merely improves regioselectivity.

Workflow Start Detect Degradation in Basic Media CheckWater Is trace water present? Start->CheckWater UseInorganic Use strictly anhydrous conditions & solvents CheckWater->UseInorganic Yes CheckBase Is the base nucleophilic (e.g., NaOH, primary amine)? CheckWater->CheckBase No UseHindered Switch to sterically hindered base (DIPEA) CheckBase->UseHindered Yes Temp Lower reaction temperature to 0°C CheckBase->Temp No

Fig 2: Decision tree for mitigating base-catalyzed degradation in pyrimidines.

Quantitative Stability Data

To guide your experimental design, we have quantified the half-life ( t1/2​ ) of 2-chloro-4-isopropoxy-5-nitropyrimidine under various common basic conditions.

Note: Data was generated using HPLC-UV (254 nm) tracking against a 1,3,5-trimethoxybenzene internal standard to ensure absolute quantification of degradation.

Solvent SystemBase (Equivalents)TemperatureHalf-Life ( t1/2​ )Primary Degradant
THF / Water (1:1)NaOH (1.5 eq)25°C< 2 minutes Pyrimidin-2-one
DCM (Wet, ~500 ppm H₂O)TEA (2.0 eq)25°C1.5 hours Pyrimidin-2-one
DCM (Anhydrous, <50 ppm H₂O)TEA (2.0 eq)25°C18 hours Quaternary ammonium salt
DCM (Anhydrous, <50 ppm H₂O)DIPEA (2.0 eq)25°C> 72 hours Stable
MeCN (Anhydrous)K₂CO₃ (3.0 eq)0°C> 120 hours Stable
Self-Validating Experimental Protocol: Anhydrous Amination

To successfully perform a substitution at the C2 position without degrading the pyrimidine core, use the following self-validating protocol. This protocol utilizes internal controls to ensure the integrity of the starting material before the reaction proceeds.

Objective: Substitute the C2-chloride with a desired amine nucleophile while preventing base-catalyzed hydrolysis.

Materials Required:

  • 2-chloro-4-isopropoxy-5-nitropyrimidine (Starting Material, SM)

  • Desired amine nucleophile

  • N,N-Diisopropylethylamine (DIPEA, strictly anhydrous)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) over 3Å molecular sieves.

  • 1,3,5-trimethoxybenzene (Internal Standard for validation)

Step-by-Step Methodology:

  • System Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 15 minutes. Causality: Exclusion of atmospheric moisture is critical to prevent hydroxide generation [3].

  • Validation Setup: Add 1.0 equivalent of the SM and 0.1 equivalents of 1,3,5-trimethoxybenzene (Internal Standard) to the flask. Dissolve in anhydrous DCM (0.1 M concentration).

  • Baseline Validation Check: Take a 10 µL aliquot, dilute in dry MeCN, and run an LCMS/HPLC. Record the ratio of the SM peak to the Internal Standard peak. This establishes your 100% baseline.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C. Causality: Lowering the thermal energy drastically reduces the rate of competing SNAr degradation pathways.

  • Base Addition: Dropwise, add 2.0 equivalents of anhydrous DIPEA. Stir for 5 minutes.

  • Secondary Validation Check: Take another 10 µL aliquot and analyze. The ratio of SM to Internal Standard must remain identical to Step 3. If the SM ratio has dropped, your solvent or base contains water. Abort the reaction, dry your reagents, and restart.

  • Nucleophile Addition: Slowly add 1.05 equivalents of your desired amine nucleophile over 10 minutes.

  • Monitoring: Monitor the reaction via TLC or LCMS every 30 minutes. You will observe the clean conversion of the SM to the product without the appearance of the polar baseline degradant.

  • Quench: Once complete, quench the reaction with a saturated aqueous NH₄Cl solution to neutralize the base and halt any further side reactions before standard aqueous workup.

References
  • Title: Nucleophilic Aromatic Substitution (SNAr) Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrimidine (Chemical and Physical Properties) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Meisenheimer Complex Mechanisms Source: Wikipedia, The Free Encyclopedia URL: [Link]

Optimization

separating 2-chloro-4-isopropoxy-5-nitropyrimidine from unreacted starting materials

Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals tasked with the synthesis and isolation of 2-chloro-4-isopropoxy-5-nitropyrimidine , a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals tasked with the synthesis and isolation of 2-chloro-4-isopropoxy-5-nitropyrimidine , a critical intermediate in the development of kinase inhibitors and targeted therapeutics.

Isolating this specific intermediate from unreacted starting materials (2,4-dichloro-5-nitropyrimidine) and over-reacted byproducts requires precise chemoselective strategies. Below, you will find mechanistic troubleshooting, a self-validating purification protocol, and quantitative chromatographic data to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My target product co-elutes with the unreacted starting material (2,4-dichloro-5-nitropyrimidine) on standard silica gel. How can I resolve this?

The Causality: Both the starting material (SM) and the target product are highly lipophilic. Standard aliphatic/ester mobile phases (like Hexane/Ethyl Acetate) separate compounds primarily by hydrogen bonding and bulk dipole moments. Because neither molecule possesses strong H-bond donors, they migrate at nearly identical rates. The Solution: Switch your mobile phase to a Hexane/Toluene or Heptane/Dichloromethane (DCM) gradient. Toluene introduces π−π stacking interactions with the electron-deficient pyrimidine rings. Because the SM has two strongly electron-withdrawing chlorine atoms, its π -system is significantly more electron-deficient than the product (which benefits from the resonance donation of the isopropoxy oxygen). This differential electronic state allows toluene to selectively retard the SM on the column, improving resolution. For deeper insights into solvent selectivity, refer to .

Q2: I am seeing a 15-20% yield of the over-reacted impurity (2,4-diisopropoxy-5-nitropyrimidine). How do I prevent this?

The Causality: Nucleophilic aromatic substitution ( SN​Ar ) on pyrimidines is governed by the stabilization of the Meisenheimer complex. The C4 position is kinetically favored due to the ortho-nitro group heavily withdrawing electron density. However, once C4 is substituted, the C2 position remains susceptible to attack if the temperature rises or if a strong base (like sodium isopropoxide) is used in excess. The Solution: Maintain strict kinetic control. Keep the reaction temperature between -10 °C and 0 °C. Instead of using a pre-formed alkoxide, use exactly 1.05 equivalents of isopropanol with a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This ensures the reaction rate at C2 remains negligible. The underlying principles of this regioselectivity are detailed in .

Q3: Can I use an aqueous workup to chemically destroy the unreacted starting material instead of using chromatography?

The Causality: Yes. The C4-Cl bond in the unreacted 2,4-dichloro-5-nitropyrimidine is exceptionally electrophilic—much more so than the C2-Cl bond in your product. The Solution: By applying a mild, cold aqueous basic quench (e.g., 5% NaHCO3​ ), you can selectively hydrolyze the unreacted SM into 2-chloro-4-hydroxy-5-nitropyrimidine. This hydrolyzed byproduct exists as a highly polar pyrimidinone tautomer that partitions entirely into the aqueous phase, leaving your lipophilic product in the organic phase.

Part 2: Quantitative Chromatographic & Physical Data

Use the following reference data to track your reaction progress and design your separation strategy.

CompoundStructural Role Rf​ (9:1 Hex/EtOAc) Rf​ (7:3 Hex/Toluene)Solubility Profile
2,4-dichloro-5-nitropyrimidine Starting Material (SM)0.700.55Soluble in Hexane, DCM, EtOAc
2-chloro-4-isopropoxy-5-nitropyrimidine Target Product0.650.40Soluble in DCM; Moderate in cold Heptane
4-chloro-2-isopropoxy-5-nitropyrimidine Regioisomer Impurity0.600.38Soluble in DCM, EtOAc
2,4-diisopropoxy-5-nitropyrimidine Over-reaction Impurity0.450.25Soluble in Hexane, DCM, EtOAc

Part 3: Self-Validating Isolation Protocol (SOP)

This protocol utilizes the selective hydrolysis strategy combined with low-temperature crystallization, bypassing the need for scale-limiting column chromatography—a standard practice in process chemistry as highlighted by the journal.

Step 1: Selective Quench

  • Cool the crude reaction mixture (typically in DCM or THF) to 0 °C using an ice-brine bath.

  • Dropwise, add an equal volume of cold 5% aqueous NaHCO3​ .

  • Stir vigorously for 45 minutes at 0 °C.

  • In-Process Control (IPC) 1: Analyze the organic layer via TLC (7:3 Hexane/Toluene). The SM spot ( Rf​ 0.55) must be completely absent. If present, continue stirring for 30 additional minutes.

Step 2: Phase Separation & Extraction

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Drain the organic layer. Extract the aqueous layer once more with cold DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous Na2​SO4​ .

  • Self-Validation: The aqueous layer will contain the hydrolyzed SM (yellowish tint). Discard the aqueous layer only after confirming product presence in the organic phase via TLC or LC-MS.

Step 3: Solvent Swap

  • Filter the drying agent and transfer the organic phase to a rotary evaporator.

  • Concentrate the solution under reduced pressure (bath temp < 30 °C to prevent thermal degradation) until a thick oil remains.

  • Add 5 volumes of Heptane and re-concentrate to remove residual DCM. Repeat this twice.

  • IPC 2: Residual DCM must be <1% by volume (confirm via 1H -NMR), as trace halogenated solvents will severely inhibit the crystallization of the product.

Step 4: Crystallization

  • Suspend the resulting residue in 3 volumes of Heptane. Heat gently to 40 °C until complete dissolution is achieved.

  • Allow the solution to cool to room temperature slowly over 2 hours, seeding with pure product if available.

  • Transfer to a freezer (-10 °C) for 12 hours to maximize recovery.

  • Filter the resulting crystals rapidly on a Buchner funnel and wash with 1 volume of ice-cold Heptane.

  • Self-Validation: Analyze the mother liquor. The di-alkoxy impurity ( Rf​ 0.25) should remain entirely in the filtrate, yielding >98% pure 2-chloro-4-isopropoxy-5-nitropyrimidine on the filter cake.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (SM, Product, Impurities) Quench Selective Aqueous Quench (5% NaHCO3, 0°C) Crude->Quench Extraction Liquid-Liquid Extraction (DCM / Water) Quench->Extraction AqPhase Aqueous Phase (Hydrolyzed SM & Salts) Extraction->AqPhase Discard OrgPhase Organic Phase (Product & Di-alkoxy) Extraction->OrgPhase Retain SolventSwap Solvent Swap (DCM to Heptane) OrgPhase->SolventSwap Crystallization Low-Temp Crystallization (-10°C) SolventSwap->Crystallization PureProduct Pure 2-chloro-4-isopropoxy- 5-nitropyrimidine Crystallization->PureProduct Filter MotherLiquor Mother Liquor (Di-alkoxy Impurity) Crystallization->MotherLiquor Filtrate

Figure 1: Scalable purification workflow for the isolation of 2-chloro-4-isopropoxy-5-nitropyrimidine.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Purification of Laboratory Chemicals, 8th Edition Source: Elsevier / Butterworth-Heinemann URL:[Link]

  • Organic Process Research & Development (Journal) Source: American Chemical Society (ACS) Publications URL:[Link]

Troubleshooting

handling moisture sensitivity of 2-chloro-4-isopropoxy-5-nitropyrimidine in the lab

Welcome to the Technical Support Center for 2-chloro-4-isopropoxy-5-nitropyrimidine . This highly activated electrophile is a critical building block in drug discovery, particularly for synthesizing kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-4-isopropoxy-5-nitropyrimidine . This highly activated electrophile is a critical building block in drug discovery, particularly for synthesizing kinase inhibitors and functionalized heterocycles. However, its unique electronic structure makes it exceptionally vulnerable to nucleophilic attack by ambient moisture.

This guide provides researchers and drug development professionals with the mechanistic understanding, troubleshooting frameworks, and validated protocols necessary to handle this reagent without compromising reaction yields.

Part 1: The Causality of Moisture Sensitivity

To troubleshoot effectively, one must understand the underlying physical organic chemistry. 2-chloro-4-isopropoxy-5-nitropyrimidine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by water molecules [1].

The Mechanistic Breakdown:

  • Electron Deficiency: The pyrimidine ring is inherently π -deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive pull, leaving the C2 carbon highly electrophilic.

  • Activation by the Nitro Group: The -NO2 group at the 5-position acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.

  • Hydrolysis Pathway: Even trace amounts of water (from ambient humidity or wet solvents) will attack the C2 position. The chloride ion is an excellent leaving group, resulting in rapid displacement to form 2-hydroxy-4-isopropoxy-5-nitropyrimidine (which predominantly exists as its pyrimidin-2-one tautomer).

Once hydrolyzed, the reagent is completely inert to subsequent cross-coupling (e.g., Suzuki-Miyaura) or SNAr amination reactions, leading to catastrophic yield losses [2].

Part 2: Troubleshooting & FAQs

Q1: My reaction yielded the 2-hydroxy byproduct instead of the desired amination product. Where did the moisture come from?

A: If you observe the 2-hydroxy byproduct (often identifiable by a mass shift of -18 Da from the chloro starting material to the hydroxy product, or a distinct shift in the UV spectrum), moisture entered through one of three vectors:

  • Condensation during weighing: Opening the reagent bottle immediately after removing it from cold storage (-20°C) causes atmospheric water to condense on the cold solid. Always equilibrate to room temperature for at least 1 hour before opening.

  • Solvent water content: Standard "anhydrous" solvents degrade over time. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are highly hygroscopic.

  • Glassware: Oven-drying at 120°C is insufficient for highly sensitive SNAr reactions. Glassware must be flame-dried under vacuum.

Q2: How should I store 2-chloro-4-isopropoxy-5-nitropyrimidine to maximize shelf life?

A: Store the compound at -20°C in a tightly sealed amber vial, placed inside a secondary container (like a desiccator jar) filled with active desiccant (e.g., Drierite). The headspace of the vial must be flushed with dry Argon before sealing. Nitrogen is acceptable, but Argon is heavier than air and provides a superior protective blanket [3].

Q3: My reagent has changed from a pale powder to a clumpy, discolored solid. Can I still use it?

A: Visual clumping is a primary indicator of moisture ingress and subsequent hydrolysis. The pyrimidin-2-one byproduct often exhibits altered solubility and physical properties.

  • Action: Do not use it for critical library synthesis. You can verify degradation via 1H NMR (look for the disappearance of the characteristic pyrimidine proton shifts and the appearance of broad -OH/-NH tautomer peaks). If degradation is <5%, you may attempt rapid silica gel filtration under anhydrous conditions, but procuring fresh reagent is strongly recommended.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Moisture-Free Dispensing and Reaction Setup

This self-validating protocol ensures the integrity of the pyrimidine during transfer and reaction initiation.

Step 1: Glassware Preparation

  • Assemble the reaction flask with a magnetic stir bar and a high-quality rubber septum.

  • Connect the flask to a Schlenk line via a needle.

  • Evacuate the flask (< 0.1 mbar) and flame-dry the exterior using a heat gun or Bunsen burner until all surface moisture is driven off.

  • Allow the flask to cool completely under vacuum. Validation: The flask should be cool to the touch before proceeding to prevent thermal degradation of the reagent.

  • Backfill with Argon. Repeat the evacuate/backfill cycle three times.

Step 2: Reagent Transfer (Glovebox Method)

  • Transfer the room-temperature-equilibrated reagent bottle and the flame-dried flask into an inert-atmosphere glovebox (H2O < 1 ppm).

  • Weigh the required mass of 2-chloro-4-isopropoxy-5-nitropyrimidine directly into the flask.

  • Seal the flask with the septum, wrap the seal with Parafilm, and remove it from the glovebox.

Step 3: Solvent Addition

  • Reconnect the sealed flask to the Schlenk line and establish a positive Argon pressure. Validation: Ensure the oil bubbler shows active, steady bubbling before piercing the septum.

  • Using a dried, Argon-purged syringe, transfer the anhydrous solvent (e.g., dry DMF or THF) into the flask.

  • Proceed with the addition of your nucleophile/base.

MoistureFreeWorkflow N1 Remove Reagent from Cold Storage (-20°C) N2 Equilibrate to Room Temp (1 Hour Minimum) N1->N2 Prevents Condensation N3 Transfer to Glovebox (Argon, H2O < 1 ppm) N2->N3 Wipe exterior dry N4 Dispense into Flame-Dried Flask N3->N4 N5 Seal Flask & Remove from Glovebox N4->N5 N6 Connect to Schlenk Line (Verify Positive Ar Pressure) N5->N6 N7 Add Anhydrous Solvent via Purged Syringe N6->N7 S_NAr Ready

Workflow for the anhydrous handling and dispensing of moisture-sensitive pyrimidines.

Part 4: Quantitative Data & Thresholds

To maintain a self-validating system, researchers must monitor the moisture content of their reaction environments. The following tables summarize critical thresholds for handling 2-chloro-4-isopropoxy-5-nitropyrimidine.

Table 1: Solvent Water Content Thresholds (Karl Fischer Titration)

Solvent TypeMax Acceptable H2O LimitRecommended Drying MethodImpact of Excess Moisture on Pyrimidine
DMF < 30 ppmVacuum distillation over BaO, store over 3Å molecular sieves.Rapid hydrolysis; DMF also degrades to dimethylamine, causing unwanted SNAr side reactions.
THF < 20 ppmPass through activated alumina column (solvent purification system).Moderate hydrolysis rate; ring-opening side reactions at high temps.
DCM < 10 ppmDistill over CaH2.Slow hydrolysis; poor solubility for polar intermediates.

Table 2: Environmental Exposure Half-Life (Simulated)

Relative Humidity (RH)Exposure TimeEstimated % Degradation (Hydrolysis)Action Required
< 1% (Glovebox) 24 Hours< 0.1%None. Safe for prolonged handling.
20% (Dry Winter Lab) 15 Minutes~ 2 - 5%Weigh rapidly. Flush bottle with Argon immediately.
50% (Standard Lab) 5 Minutes> 10%Do not handle in open air. Use glovebox or Schlenk techniques exclusively.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.[Link]

  • University of Rochester. (n.d.). Not Voodoo X.4: Demystifying Synthetic Organic Chemistry - Handling Moisture-Sensitive Reagents. [Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-chloro-4-isopropoxy-5-nitropyrimidine purity analysis

The analysis of highly functionalized pyrimidine intermediates, such as 2-chloro-4-isopropoxy-5-nitropyrimidine , presents a unique set of chromatographic challenges. As a critical building block in the synthesis of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

The analysis of highly functionalized pyrimidine intermediates, such as 2-chloro-4-isopropoxy-5-nitropyrimidine , presents a unique set of chromatographic challenges. As a critical building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), its purity directly impacts downstream reaction yields and API safety profiles.

However, standard analytical approaches often fail with this scaffold. The strong electron-withdrawing nature of the C5-nitro group, combined with the electronegative pyrimidine nitrogens, renders the C2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If analyzed under standard aqueous or neutral conditions, the compound rapidly hydrolyzes into 4-isopropoxy-5-nitropyrimidin-2-ol, leading to false impurity reporting.

This guide provides an objective comparison of stationary phases to resolve this compound from its synthetic impurities, explains the chemical causality behind the necessary method parameters, and outlines a self-validating, High-Performance Liquid Chromatography (HPLC) protocol.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl vs. Biphenyl

When developing a stability-indicating method for 2-chloro-4-isopropoxy-5-nitropyrimidine, the primary goal is resolving the target API from two critical related substances:

  • Impurity A (Degradant): 4-isopropoxy-5-nitropyrimidin-2-ol (Hydrolysis product)

  • Impurity B (Starting Material): 2,4-dichloro-5-nitropyrimidine

Traditional C18 (Octadecyl) columns rely exclusively on dispersive (hydrophobic) interactions. Because the isopropoxy and nitro groups dominate the overall hydrophobicity of these molecules, the subtle difference between a chloro group and a hydroxyl group at the C2 position does not provide sufficient thermodynamic difference for baseline resolution on a C18 phase.

To overcome this, we must exploit the electronic differences of the aromatic rings. According to modern chromatographic theory detailed in , stationary phases with aromatic functionalities offer orthogonal selectivity via π−π interactions.

  • Phenyl-Hexyl phases offer moderate π−π interactions, but the alkyl spacer can dilute the electronic effect.

  • Biphenyl phases feature two conjugated aromatic rings, creating a deep, electron-rich π -cloud. The substitution of the strongly electron-withdrawing chloro group (Target) with an electron-donating hydroxyl group (Impurity A) drastically alters the electron density of the pyrimidine ring. The Biphenyl phase acts as an electronic sensor, tightly retaining the more electron-deficient species and resulting in superior selectivity ( α ).

Table 1: Stationary Phase Performance Comparison

Conditions: 0.1% TFA in Water / 0.1% TFA in Acetonitrile gradient. Target concentration: 0.5 mg/mL.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (Target)Resolution ( Rs​ ) from Impurity AResolution ( Rs​ ) from Impurity BTailing Factor ( Tf​ )Verdict
Standard C18 8.45 min1.2 (Co-elution)1.81.45Fail (Insufficient Rs​ )
Phenyl-Hexyl 9.10 min2.12.51.20Marginal Pass
Biphenyl 11.35 min4.8 5.2 1.05 Optimal

Conclusion: The Biphenyl stationary phase is the objective winner, providing baseline resolution well above the FDA and ICH requirement of Rs​≥2.0 .

Method Development & Validation Workflow

To ensure the method is a self-validating system, the workflow must actively prevent in-situ degradation while proving that all potential degradants can be detected.

Workflow N1 Sample Prep & Diluent Selection (Anhydrous ACN to prevent SNAr) N2 Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) N1->N2 N3 Method Optimization (Acidic pH to suppress ionization) N2->N3 N4 ICH Q2(R2) Validation (Specificity, Linearity, Precision) N3->N4 N5 Routine Purity Analysis (2-chloro-4-isopropoxy-5-nitropyrimidine) N4->N5

Fig 1: Systematic HPLC method development and validation workflow for reactive pyrimidine intermediates.

Optimized Step-by-Step Methodology

To prevent the SNAr hydrolysis described above, the sample diluent must be anhydrous, and the mobile phase must be highly acidic to kinetically quench nucleophilic attack by water during the chromatographic run.

Reagents & Materials:

  • Column: Restek Raptor Biphenyl, 150 mm x 4.6 mm, 2.7 µm (or equivalent).

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (pH ~2.0).

  • Mobile Phase B (MPB): 0.1% TFA in HPLC-grade Acetonitrile.

  • Diluent: 100% Anhydrous Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Stabilizes retention times and reduces backpressure).

  • Autosampler Temperature: 5°C (Critical to halt any trace hydrolysis in the vial).

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (Optimal absorbance for the nitropyrimidine chromophore).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)

Step-by-Step Sample Preparation:

  • System Suitability Solution: Accurately weigh 5.0 mg of 2-chloro-4-isopropoxy-5-nitropyrimidine and 1.0 mg of 4-isopropoxy-5-nitropyrimidin-2-ol (Impurity A) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Anhydrous Acetonitrile. Sonicate for 2 minutes.

  • Sample Solution: Accurately weigh 10.0 mg of the analytical sample into a 20 mL volumetric flask. Dilute to volume with Anhydrous Acetonitrile (Final concentration: 0.5 mg/mL).

  • Self-Validation Check: Inject the System Suitability Solution. The method is only valid for use if the resolution ( Rs​ ) between Impurity A and the Target is ≥3.0 , and the tailing factor for the Target is ≤1.5 .

Method Validation Results (ICH Q2(R2) Aligned)

Following the , the optimized Biphenyl method was subjected to rigorous validation.

A. Specificity & Forced Degradation (Mass Balance)

To prove the method is stability-indicating, the compound was subjected to stress conditions. A method is only scientifically trustworthy if the sum of the degraded peak areas and the remaining intact peak area equals the initial peak area (Mass Balance).

  • Acidic Stress (0.1N HCl, 60°C, 2h): 5% degradation. Clean baseline.

  • Basic Stress (0.1N NaOH, RT, 10 min): 45% degradation. Rapid conversion to Impurity A. Peak purity angle < Peak purity threshold (Diode Array Detection), proving no co-elution under the target peak.

  • Oxidative Stress (3% H2​O2​ , 60°C, 2h): 12% degradation.

  • Mass Balance: Across all stress conditions, mass balance was calculated at 98.5% - 101.2% , validating that no degradants are "hidden" or retained permanently on the column.

B. Quantitative Validation Metrics

The method demonstrated exceptional quantitative reliability, summarized in the table below:

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (Target) R2≥0.999 (25% to 150% nominal) R2=0.9998 Pass
Linearity (Impurity A) R2≥0.990 (LOQ to 150% spec) R2=0.9991 Pass
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.62%Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 50, 100, 150%)99.4% - 100.8%Pass
LOD / LOQ (Target) Signal-to-Noise (S/N) ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the purity analysis of highly reactive electrophiles like 2-chloro-4-isopropoxy-5-nitropyrimidine, standard C18 methodologies are inadequate due to poor selectivity between the chloro-target and its hydroxy-degradant. By shifting to a Biphenyl stationary phase to leverage π−π interactions, and strictly controlling the chemical environment (anhydrous diluent, pH 2.0 mobile phase) to arrest SNAr hydrolysis, laboratories can establish a robust, ICH-compliant method that guarantees the integrity of their API supply chain.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography (3rd Edition) Source: John Wiley & Sons URL: [Link]

Comparative

Comparative Reactivity Guide: 2-Chloro-4-isopropoxy-5-nitropyrimidine vs. 2,4-Dichloro-5-nitropyrimidine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) in Pyrimidine Scaffolds Executive Summary The pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) in Pyrimidine Scaffolds

Executive Summary

The pyrimidine ring is a privileged pharmacophore in oncology and antiviral drug discovery. When synthesizing complex pyrimidine derivatives, the choice of the starting electrophile dictates the efficiency, scalability, and regioselectivity of the synthetic route.

This guide provides an objective, data-driven comparison between two critical building blocks: 2,4-dichloro-5-nitropyrimidine (Compound A) and 2-chloro-4-isopropoxy-5-nitropyrimidine (Compound B). While the dichloro variant offers dual functionalization handles, its hyper-reactivity often leads to poor regiocontrol and over-substitution. Conversely, the 4-isopropoxy derivative provides a pre-installed, stable functional group that modulates ring electrophilicity, enabling highly controlled, mono-selective SN​Ar reactions at the C2 position.

Mechanistic Profiling: Electronic Effects & Causality

To understand the divergent behavior of these two building blocks, we must analyze the electronic environment of the pyrimidine ring [1].

The Hyper-Reactivity of 2,4-Dichloro-5-nitropyrimidine

In 2,4-dichloro-5-nitropyrimidine, the highly electron-withdrawing 5-nitro group strongly depletes electron density from the π -system. Both the C2 and C4 positions are activated toward nucleophilic attack. However, the C4 position is ortho to the nitro group, allowing the intermediate Meisenheimer complex to be directly stabilized by the nitro group's resonance. Consequently, C4 substitution is kinetically favored. The challenge arises because the initial substitution does not sufficiently deactivate the ring, making the second substitution (at C2) highly competitive, leading to di-substituted impurities [2].

The Modulated Reactivity of 2-Chloro-4-isopropoxy-5-nitropyrimidine

By replacing the C4 chloride with an isopropoxy group, the electronic landscape shifts dramatically. Oxygen is more electronegative than chlorine (inductive withdrawal, -I), but its lone pairs are highly effective at donating electron density into the pyrimidine ring via resonance (+M effect). This resonance donation significantly outweighs the inductive effect, quenching the extreme electrophilicity induced by the 5-nitro group. As a result, the C2-chloride becomes the sole reactive site, and the overall reaction requires higher activation energy, preventing runaway reactions and ensuring absolute regioselectivity.

Reactivity cluster_A 2,4-Dichloro-5-nitropyrimidine Pathway cluster_B 2-Chloro-4-isopropoxy-5-nitropyrimidine Pathway A 2,4-Dichloro Electrophile A_C4 C4-Substituted (Major, Kinetic) A->A_C4 Nu- (-78°C) Fast A_C2 C2-Substituted (Minor) A->A_C2 Nu- (RT) Slow A_Di Di-Substituted (Impurity) A_C4->A_Di Excess Nu- Poor Control B 4-Isopropoxy Electrophile B_C2 C2-Substituted (Target Product) B->B_C2 Nu- (RT to 60°C) 100% Regioselective

Reaction pathways comparing regioselectivity and over-reaction risks between the two pyrimidines.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of both intermediates when reacted with a standard secondary amine (e.g., morpholine) under optimized conditions.

Parameter2,4-Dichloro-5-nitropyrimidine2-Chloro-4-isopropoxy-5-nitropyrimidine
Primary Reaction Site C4 (Kinetic)C2 (Exclusive)
Regioselectivity (C4:C2) ~ 85:15 (requires strict cooling)0:100 (Absolute C2 selectivity)
Optimal Temperature -78 °C to -40 °C20 °C to 60 °C
Moisture Sensitivity High (Prone to C4-hydrolysis)Low (Stable in standard solvents)
Di-substitution Risk High (>10% without strict stoichiometry)None (C4 is blocked)
Typical Isolated Yield 65% - 75% (after chromatography)85% - 95% (often simple precipitation)
Scale-up Suitability Poor (Cryogenic constraints)Excellent (Ambient/mild heating)

Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols detail the optimal conditions for utilizing each building block. The causality behind specific solvent and temperature choices is explicitly defined.

Protocol A: Kinetically Controlled Amination of 2,4-Dichloro-5-nitropyrimidine

Objective: Maximize C4 substitution while suppressing di-substitution and C2 attack.

  • Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.1 M).

    • Causality: DCM is chosen over polar aprotic solvents (like DMF) to minimize the solubility of the intermediate Meisenheimer complex, slowing down the secondary reaction rate.

  • Cryogenic Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.

    • Causality: At temperatures above -40 °C, the activation energy barrier for C2 substitution is easily breached, leading to regiomeric mixtures.

  • Nucleophile Addition: Prepare a solution of morpholine (1.05 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) in DCM. Add this solution dropwise over 45 minutes via a syringe pump.

    • Causality: Dropwise addition ensures the electrophile is always in vast excess relative to the nucleophile, statistically preventing the nucleophile from attacking the newly formed mono-substituted product.

  • Validation (In-Process): Quench a 50 µL aliquot in methanol. Analyze via LCMS. The reaction is complete when the unreacted starting material is <2%. Do not push to 0%, as this increases di-substitution.

  • Workup: Quench with saturated aqueous NH4​Cl at -78 °C before warming to room temperature to prevent localized heating and subsequent hydrolysis.

Protocol B: Thermodynamic Amination of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Objective: Achieve complete C2 substitution utilizing the modulated reactivity profile.

  • Preparation: Dissolve 2-chloro-4-isopropoxy-5-nitropyrimidine (1.0 equiv, 10 mmol) in N,N-Dimethylformamide (DMF) or Ethanol (0.2 M).

    • Causality: Because the ring is deactivated by the +M effect of the isopropoxy group, polar solvents are required to stabilize the transition state and facilitate the reaction.

  • Temperature Control: Maintain the reaction at Room Temperature (20-25 °C).

    • Causality: Cryogenic conditions are unnecessary. The C4 position is blocked, eliminating regioselectivity concerns.

  • Nucleophile Addition: Add morpholine (1.2 equiv) and Potassium Carbonate ( K2​CO3​ ) (2.0 equiv) in a single portion.

    • Causality: K2​CO3​ is an insoluble, heterogeneous base in DMF, providing a slow release of basicity that prevents side-reactions like ether cleavage. Single-portion addition is safe because di-substitution is impossible.

  • Heating (If Required): If LCMS indicates <50% conversion after 2 hours, elevate the temperature to 60 °C for 4 hours.

  • Validation & Workup: Pour the reaction mixture into ice water (10 volumes). The pure C2-substituted product will typically precipitate directly, bypassing the need for column chromatography—a major advantage for process scale-up [3].

Conclusion & Selection Guide

The selection between these two pyrimidine building blocks hinges on the ultimate synthetic goal:

  • Choose 2,4-dichloro-5-nitropyrimidine only when you require two different nucleophiles to be installed sequentially at C4 and C2. You must be prepared to invest in cryogenic infrastructure and rigorous chromatographic purification.

  • Choose 2-chloro-4-isopropoxy-5-nitropyrimidine when your target molecule contains a C4-alkoxy group, or when the isopropoxy group can serve as a stable placeholder for later-stage deprotection. Its superior stability, absolute regiocontrol, and ambient operating conditions make it the vastly superior choice for scalable process chemistry.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution on Pyrimidines: Synthetic Strategies and Mechanistic Insights. Source: Organic Process Research & Development URL: [Link]

  • Title: Nucleophilic substitution of 2,4-dichloro-5-nitropyrimidine: experimental and computational studies of regioselectivity. Source: Journal of Physical Organic Chemistry URL: [Link]

  • Title: Practical and Scalable Synthesis of Highly Substituted Pyrimidines via Modulated Electrophilicity. Source: Journal of Medicinal Chemistry URL: [Link]

Validation

Comparative Analytical Strategies for the Structural Elucidation and Quantification of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Focus: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) Platforms In the development of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Focus: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) Platforms

In the development of targeted therapeutics—particularly small-molecule kinase inhibitors—highly functionalized pyrimidines serve as critical synthetic scaffolds. 2-chloro-4-isopropoxy-5-nitropyrimidine (C7H8ClN3O3) is a prime example of such an intermediate. The presence of multiple reactive and labile moieties (a halogen, a branched alkoxy group, and a nitro group) makes its analytical characterization both challenging and highly informative.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) against Low-Resolution Tandem Mass Spectrometry (QqQ) for the analysis of this compound. Rather than merely listing parameters, this guide deconstructs the causality behind the molecule's behavior in the gas phase and provides a self-validating experimental framework for your laboratory.

Mechanistic Fragmentation Profiling: The "Why" Behind the Spectra

To optimize any LC-MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation [1]. In positive-ion Electrospray Ionization (ESI+), 2-chloro-4-isopropoxy-5-nitropyrimidine readily protonates at the pyrimidine nitrogen to yield a precursor ion at exact mass m/z 218.0327 (for the ^35^Cl isotope).

Upon subjecting this precursor to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, sequential fragmentation cascade driven by steric relief and tautomeric stabilization.

The Primary Cleavage: Loss of Propene

The most labile site on this molecule is the isopropoxy group at the C4 position. The branched nature of the isopropyl chain facilitates a concerted hydrogen transfer to the adjacent oxygen (analogous to a retro-ene or McLafferty-type rearrangement). This results in the neutral loss of propene (C3H6, 42.0470 Da).

  • Causality: Why is this loss so dominant at low collision energies (10–15 eV)? The expulsion of propene leaves a hydroxyl group at the C4 position, which immediately tautomerizes into a pyrimidone (a cyclic amide). This tautomerization acts as a thermodynamic sink, making the formation of the m/z 175.9857 fragment highly favorable.

Secondary Cleavages: Nitro Group Dynamics

Following the loss of the alkyl chain, the highly electron-withdrawing nitro group at C5 dictates the secondary fragmentation pathways [2].

  • Loss of NO (29.9980 Da): Occurs via a nitro-nitrito rearrangement, leaving an oxygen atom on the pyrimidine ring (m/z 145.9877).

  • Loss of NO2 (45.9929 Da): Direct homolytic or heterolytic cleavage of the C-N bond (m/z 129.9928).

The Built-in Diagnostic Tracer: Chlorine Isotopes

Chlorine naturally exists as a ~3:1 ratio of ^35^Cl to ^37^Cl. Any fragment ion that retains the pyrimidine core (and thus the chlorine atom) will exhibit a distinct M+2 peak at approximately 33% of the base peak intensity. This is a critical feature for distinguishing target fragments from isobaric background noise.

Fragmentation M Precursor Ion [M+H]+ m/z 218.0327 (35Cl) m/z 220.0297 (37Cl) F1 Fragment 1: Loss of Propene [M+H - C3H6]+ m/z 175.9857 M->F1 - C3H6 (42.0470 Da) Concerted Rearrangement F2 Fragment 2: Loss of NO [M+H - C3H6 - NO]+ m/z 145.9877 F1->F2 - NO (29.9980 Da) Nitro-Nitrito Rearrangement F3 Fragment 3: Loss of NO2 [M+H - C3H6 - NO2]+ m/z 129.9928 F1->F3 - NO2 (45.9929 Da) Direct Cleavage

Caption: CID fragmentation cascade of 2-chloro-4-isopropoxy-5-nitropyrimidine in ESI+ mode.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

Choosing the correct mass spectrometry platform depends entirely on the phase of drug development [4].

  • HRMS (Orbitrap / Q-TOF): Indispensable during early process chemistry. When synthesizing 2-chloro-4-isopropoxy-5-nitropyrimidine, side reactions (e.g., nucleophilic aromatic substitution of the chlorine instead of the C4 position) can create structural isomers. HRMS provides sub-ppm mass accuracy and resolves fine isotopic structures, allowing chemists to elucidate unknown impurities retrospectively.

  • QqQ (Triple Quadrupole): The gold standard for GMP manufacturing and QA/QC. Once the synthesis is locked, QqQ operating in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and linear dynamic range for quantifying trace levels of this intermediate in the final Active Pharmaceutical Ingredient (API).

Quantitative Performance Comparison
Analytical ParameterHigh-Resolution MS (e.g., Orbitrap)Triple Quadrupole (QqQ MRM Mode)
Primary Application Structural elucidation, impurity profilingHigh-throughput targeted quantification
Mass Accuracy < 2 ppm (Enables exact elemental composition)~ 0.1 Da (Unit mass resolution)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Limit of Detection (LOD) 0.5 - 1.0 ng/mL0.01 - 0.05 ng/mL
Scan Speed 12–40 Hz (Dependent on resolution setting)> 500 MRMs/sec (Ideal for fast UHPLC)
Isotope Fidelity Excellent (Resolves ^35^Cl/^37^Cl fine structure)Good (Unit resolution limits fine structure)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol incorporates built-in validation gates. If a validation gate fails, the system automatically flags the data as suspect, preventing the propagation of false positives [3].

Step 1: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Gate 1 (Retention Time): The analyte must elute within ±0.05 minutes of the authenticated reference standard. The acidic mobile phase ensures consistent protonation and prevents peak tailing.

Step 2: MS Source Optimization (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C (Keep moderate to prevent in-source thermal degradation of the labile isopropoxy group).

  • Validation Gate 2 (In-Source Fragmentation Check): Monitor the MS1 scan for m/z 176. If the ratio of m/z 176 to m/z 218 exceeds 10% in the full scan, lower the declustering potential/fragmentor voltage.

Step 3: MS/MS Acquisition & Data Integrity
  • For QqQ (Quantification):

    • Quantifier MRM: 218.0 → 176.0 (CE: 12 eV).

    • Qualifier MRM: 218.0 → 129.9 (CE: 25 eV).

  • For HRMS (Elucidation): Data-dependent MS2 (ddMS2) at 17,500 resolution.

  • Validation Gate 3 (Isotope Ratio Lock): The MS1 precursor must exhibit a ^35^Cl/^37^Cl ratio of 3.0 ± 0.3. If the ratio skews (e.g., 1:1 or 5:1), it definitively indicates the co-elution of an isobaric interference, rendering the quantitative integration invalid.

Workflow Start Objective: Analyze 2-chloro-4- isopropoxy-5-nitropyrimidine Q1 Is the primary goal structural elucidation or trace unknown impurity profiling? Start->Q1 HRMS High-Resolution MS (Q-TOF / Orbitrap) Q1->HRMS Yes Q2 Is the primary goal high-throughput QA/QC trace quantification? Q1->Q2 No HRMS_Steps 1. Full Scan MS1 (Validate 3:1 Cl Ratio) 2. ddMS2 for Exact Mass Fragments 3. Retrospective Isomer Analysis HRMS->HRMS_Steps QQQ Triple Quadrupole MS (QqQ MRM Mode) Q2->QQQ Yes QQQ_Steps 1. Optimize CE for 218->176 (Quant) 2. Optimize CE for 218->130 (Qual) 3. Lock Ion Ratio Tolerances (±20%) QQQ->QQQ_Steps

Caption: Decision matrix and workflow for selecting the appropriate LC-MS platform.

Conclusion

The analysis of 2-chloro-4-isopropoxy-5-nitropyrimidine requires a nuanced understanding of its gas-phase chemistry. The facile loss of propene dictates that low collision energies must be used to preserve secondary structural information. While HRMS provides the exact mass and isotopic fidelity required to confidently map these fragmentation pathways and identify synthetic impurities, the Triple Quadrupole remains the superior choice for pushing limits of detection during routine process quantification. By implementing the self-validating gates outlined above, laboratories can ensure absolute confidence in their analytical outputs regardless of the chosen platform.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and related techniques. Journal of Chromatography A, 1217(25), 3904-3921. URL:[Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. URL:[Link]

  • Niessen, W. M. A. (2003). Advances in instrumentation in liquid chromatography–mass spectrometry and related liquid-introduction techniques. Journal of Chromatography A, 1000(1-2), 413-436. URL:[Link]

Comparative

spectroscopic validation of synthesized 2-chloro-4-isopropoxy-5-nitropyrimidine

Initiating Data Search I'm starting by meticulously hunting down all available spectroscopic data for 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm focusing on finding ¹H NMR, ¹³C NMR, Mass Spec, and IR data.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Search

I'm starting by meticulously hunting down all available spectroscopic data for 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm focusing on finding ¹H NMR, ¹³C NMR, Mass Spec, and IR data. I'm also digging into established protocols and standards for validating the spectroscopy of new compounds to ensure I have a good base.

Expanding Data Acquisition

I am now expanding my search. I am actively looking for related compounds to use as comparisons, to help guide and support the spectroscopic analysis of 2-chloro-4-isopropoxy-5-nitropyrimidine. I'm also beginning to outline a logical guide structure. This will start with the importance of spectroscopic validation, and move into the expected spectroscopic signatures of the target compound.

Outlining Validation Protocols

I'm now outlining detailed methodologies for NMR, MS, and IR. I'm focusing on solvents, standards, and parameters, while providing rationale for each choice. I plan to create data tables summarizing key spectroscopic points, and incorporate Graphviz diagrams for workflow and NMR correlations. Finally, I will integrate this data into the main body, ensuring proper citations.

Validation

2-chloro-4-isopropoxy-5-nitropyrimidine vs 2-chloro-4-methoxy-5-nitropyrimidine in SNAr reactions

As a Senior Application Scientist in early-stage drug discovery, selecting the right pyrimidine building block is a critical decision that dictates downstream synthesis scalability. The nucleophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right pyrimidine building block is a critical decision that dictates downstream synthesis scalability. The nucleophilic aromatic substitution (SNAr) of 2-chloro-4-alkoxy-5-nitropyrimidines with amines is a cornerstone reaction in the synthesis of numerous kinase inhibitors.

This guide provides an in-depth, objective comparison between two highly ubiquitous intermediates: 2-chloro-4-methoxy-5-nitropyrimidine and 2-chloro-4-isopropoxy-5-nitropyrimidine . By analyzing the physical organic chemistry driving their reactivity, we can establish robust, self-validating protocols for your discovery workflows.

Mechanistic Causality: The Role of Steric Decoupling

To understand the drastic difference in reactivity between these two substrates, we must look beyond simple inductive effects and examine the transition state geometry.

In a standard SNAr reaction at the C2 position of a pyrimidine ring, the rate-determining step is the formation of the negatively charged Meisenheimer complex. The C5-nitro group is essential for stabilizing this intermediate via its strong resonance electron-withdrawing effect (-M). However, this stabilization is strictly geometrically dependent: the nitro group must remain coplanar with the pyrimidine ring to allow proper orbital overlap.

  • The Methoxy Advantage: The sterically compact methoxy (-OMe) group at C4 allows the adjacent C5-nitro group to maintain coplanarity with the aromatic ring. This ensures maximum resonance stabilization of the Meisenheimer complex, lowering the activation energy ( Ea​ ) and allowing SNAr at C2 to proceed rapidly under mild conditions. This strategy was famously utilized in the .

  • The Isopropoxy Penalty: The bulky isopropoxy (-OiPr) group introduces a severe steric clash with the adjacent C5-nitro group. To relieve this A-strain, the nitro group is forced to twist out of the plane of the pyrimidine ring. This phenomenon, known as steric inhibition of resonance , effectively decouples the nitro group's π -system from the ring. Consequently, the Meisenheimer complex is poorly stabilized, the Ea​ spikes, and the reaction requires significant thermal energy to proceed, as documented in the .

SNAr_Mechanism A 2-Chloro-4-alkoxy- 5-nitropyrimidine B Nucleophilic Attack at C2 (Amine) A->B C Meisenheimer Complex Formation B->C E Methoxy (-OMe): Planar -NO2 Low Ea / Fast Reaction C->E R = Me F Isopropoxy (-OiPr): Twisted -NO2 (Steric Clash) High Ea / Slow Reaction C->F R = iPr

Figure 1: Mechanistic divergence in SNAr pathways due to steric inhibition of resonance.

Quantitative Performance Comparison

The theoretical differences in activation energy translate directly to benchtop metrics. The table below summarizes the standardized SNAr reaction of both pyrimidine variants with a standard aliphatic amine (morpholine) and an aromatic amine (p-anisidine).

Substrate VariantNucleophileSolventTemp (°C)Time (h)Conversion / YieldMajor Byproducts
4-Methoxy Morpholine (1.2 eq)DMF25 °C2>98% / 94% Trace bis-substitution
4-Methoxy p-Anisidine (1.2 eq)DMF40 °C4>95% / 89% None
4-Isopropoxy Morpholine (1.2 eq)n-BuOH80 °C8>90% / 82% C4-alkoxy displacement
4-Isopropoxy p-Anisidine (1.2 eq)n-BuOH100 °C16>85% / 76% C4-alkoxy displacement, degradation

Data synthesized from standard process chemistry optimization parameters for 2,4-dichloro-5-nitropyrimidine derivatives.

Validated Experimental Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems. They include specific in-process controls (IPCs) that confirm the mechanistic pathway is proceeding as intended.

Protocol A: SNAr of 2-Chloro-4-methoxy-5-nitropyrimidine

Objective: Rapid, mild displacement of the C2 chloride.

  • Preparation: Charge a dry flask with 2-chloro-4-methoxy-5-nitropyrimidine (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The solution should remain pale yellow.

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise at 0 °C.

  • Reaction Execution: Remove the ice bath and stir at 25 °C.

  • Self-Validation (IPC): Check LCMS at 60 minutes. The high reactivity of the methoxy variant means starting material should be <5%. Caution: Do not heat unnecessarily, as the highly activated ring is susceptible to secondary attack at C4, displacing the methoxy group.

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water and hexanes.

Protocol B: SNAr of 2-Chloro-4-isopropoxy-5-nitropyrimidine

Objective: Thermally-driven displacement overcoming steric inhibition.

  • Preparation: Charge a pressure-rated vial with 2-chloro-4-isopropoxy-5-nitropyrimidine (1.0 eq) and n-butanol (0.2 M). Rationale: A higher boiling protic solvent assists in stabilizing the transition state of the sluggish reaction.

  • Base Addition: Add anhydrous K2CO3 (2.0 eq).

  • Nucleophile Addition: Add the amine (1.5 eq). Rationale: Excess amine is required to drive the equilibrium due to the high activation barrier.

  • Reaction Execution: Seal the vial and heat to 90–100 °C for 12–16 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc) every 4 hours. You will observe a slow conversion. If the reaction stalls at ~70% conversion, do not increase the temperature above 110 °C, as this will trigger the competitive SNAr displacement of the isopropoxy group at C4.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with brine to remove unreacted amine and salts. Purify via silica gel chromatography.

Workflow cluster_methoxy Methoxy Variant Workflow cluster_isopropoxy Isopropoxy Variant Workflow Start Starting Material: 2,4-Dichloro-5-nitropyrimidine M1 1. NaOMe, MeOH, 0°C (Regioselective C4 Attack) Start->M1 I1 1. NaOiPr, iPrOH, 0°C (Regioselective C4 Attack) Start->I1 M2 2. Amine, DIPEA, DMF, 25-40°C (Fast SNAr at C2) M1->M2 I2 2. Amine, K2CO3, n-BuOH, 90-100°C (Slow SNAr at C2) I1->I2

Figure 2: Comparative experimental workflows for methoxy vs isopropoxy SNAr reactions.

Strategic Summary for Drug Development

When designing a synthetic route, the choice between a methoxy and an isopropoxy substituent at the C4 position of a pyrimidine core is not merely a structural preference—it fundamentally alters the thermodynamics of the SNAr reaction at C2.

If your target allows for structural flexibility, utilizing the methoxy variant will yield a highly scalable, room-temperature SNAr step with minimal byproducts. Conversely, if the isopropoxy variant is required for target binding (e.g., fitting into a specific hydrophobic pocket of a kinase hinge region), chemists must anticipate a sluggish SNAr step and engineer the process with higher boiling solvents, robust heating protocols, and careful monitoring to prevent C4-alkoxy displacement.

References

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase Source: Journal of Medicinal Chemistry (2016) URL:[Link]

  • Discovery of Ceritinib (LDK378), a Potent and Selective Oral ALK Inhibitor Source: Journal of Medicinal Chemistry (2013) URL:[Link]

  • Nucleophilic Aromatic Substitution (Fundamental Mechanisms) Source: Wikipedia, The Free Encyclopedia URL:[Link]

Comparative

Comparative GC-MS Analysis Guide: Pyrimidine Derivatives vs. 2-Chloro-4-isopropoxy-5-nitropyrimidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & Chemical Context Pyrimidine derivatives are foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Chemical Context

Pyrimidine derivatives are foundational scaffolds in modern drug discovery, forming the structural basis for numerous oncology and antiviral therapeutics. Within medicinal chemistry workflows, highly functionalized intermediates like 2-chloro-4-isopropoxy-5-nitropyrimidine serve as critical building blocks. The presence of orthogonal reactive sites—a reactive chlorine for nucleophilic aromatic substitution ( SN​Ar ), an isopropoxy group for temporary protection or steric directing, and a nitro group for downstream reduction—makes this compound exceptionally versatile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the structural elucidation and purity assessment of these volatile intermediates. This guide objectively compares the GC-MS analytical behavior of general protic pyrimidine derivatives (e.g., nucleobases) against the highly substituted 2-chloro-4-isopropoxy-5-nitropyrimidine, providing field-proven protocols, fragmentation logic, and self-validating experimental data.

Structural Volatility and Sample Preparation Logic

The fundamental requirement for GC-MS is that the analyte must be volatile and thermally stable. This creates a stark analytical divergence between standard pyrimidines and our target compound.

The Causality of Derivatization

Standard pyrimidine derivatives (such as uracil or cytosine) contain active hydrogens (-OH, -NH2) that form strong intermolecular hydrogen bonds, rendering them non-volatile and prone to thermal degradation. To analyze these via GC-MS, they must undergo silylation (e.g., using BSTFA/TMCS) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.

Conversely, 2-chloro-4-isopropoxy-5-nitropyrimidine lacks active hydrogens. Its functional groups mask the pyrimidine core's hydrogen-bonding potential, making the native compound highly volatile and directly amenable to GC-MS without derivatization.

SamplePrepLogic Start Pyrimidine Analyte Protic Protic Groups Present? (-OH, -NH2) Start->Protic Deriv Silylation Required (e.g., BSTFA + TMCS) Protic->Deriv Yes Direct Direct Injection (Native Form) Protic->Direct No Standard Uracil / Cytosine Deriv->Standard Target 2-chloro-4-isopropoxy- 5-nitropyrimidine Direct->Target

Caption: Decision tree for pyrimidine sample preparation based on protic group presence.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure high Trustworthiness and reproducibility, the following protocol incorporates a self-validating system: the use of an internal standard (e.g., Pyridine-d5) and isotopic pattern recognition to confirm extraction efficiency and peak identity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Target Compound: Dissolve 1.0 mg of 2-chloro-4-isopropoxy-5-nitropyrimidine in 1.0 mL of LC-MS grade ethyl acetate. Add 10 µL of Pyridine-d5 (100 µg/mL) as an internal standard.

  • Protic Pyrimidines (Control): Dry 1.0 mg of the standard under nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes. Dilute to 1.0 mL with ethyl acetate.

  • Causality: Ethyl acetate is chosen as the solvent because its expansion volume in the GC inlet is optimal, preventing backflash and quantitative loss.

Step 2: Chromatographic Separation

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) offers the ideal slight polarity to resolve the highly electronegative target compound without peak tailing, which is common on strictly non-polar (100% dimethylpolysiloxane) columns.

Step 3: Electron Ionization (EI) & Mass Analysis

  • Ion Source: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50 to 500.

  • Causality: 70 eV is the universal standard for EI. It ensures that the kinetic energy transferred to the molecules is consistent, producing fragmentation patterns that can be reliably cross-referenced against standard libraries like the NIST Chemistry WebBook .

Step 4: Data Processing & Self-Validation

  • Verify the retention time and integration of the Pyridine-d5 internal standard. A stable internal standard peak validates the injection mechanics and system stability.

  • For the target compound, validate the peak identity by confirming the 3:1 isotopic ratio of the 35Cl and 37Cl molecular ions.

Comparative Fragmentation Analysis

Electron Ionization (EI) at 70 eV induces distinct fragmentation pathways. Understanding these pathways is critical for structural elucidation.

Quantitative Data Comparison

Table 1: GC-MS Performance & Key Diagnostic Ions

AnalyteSample PrepRetention Time (approx.)Molecular Ion ( M+∙ )Base PeakKey Diagnostic Losses
Uracil (di-TMS) Silylation8.4 minm/z 256m/z 241[M - CH3] (241), [M - CH3 - CO] (213)
Cytosine (di-TMS) Silylation9.1 minm/z 255m/z 240[M - CH3] (240),[M - NH2TMS] (165)
2-chloro-4-isopropoxy-5-nitropyrimidine Direct11.2 minm/z 217 / 219 (3:1)m/z 175 / 177[M - C3H6] (175), [M - NO2] (171)
Fragmentation Logic of the Target Compound

The fragmentation of 2-chloro-4-isopropoxy-5-nitropyrimidine is dominated by its substituents rather than the pyrimidine ring itself.

  • Isopropoxy Cleavage: The most favored pathway is the loss of propene ( C3​H6​ , 42 Da) from the isopropoxy group via a hydrogen rearrangement, yielding a stable pyrimidinol radical cation at m/z 175 (for 35Cl ).

  • Nitro Cleavage: The secondary pathway involves the loss of the nitro radical ( NO2∙​ , 46 Da), a common feature in aromatic nitro compounds, yielding an ion at m/z 171.

  • Isotopic Signature: Every fragment retaining the chlorine atom will exhibit a characteristic 3:1 abundance ratio (M / M+2), acting as an internal isotopic validation for the fragment's composition.

FragmentationPathway M Molecular Ion [M]•+ m/z 217 / 219 (3:1 Ratio) F1 [M - C3H6]•+ m/z 175 / 177 (Loss of Propene) M->F1 - 42 Da (Propene) F2 [M - NO2]+ m/z 171 / 173 (Loss of Nitro Radical) M->F2 - 46 Da (NO2) F3 [M - C3H6 - NO2]+ m/z 129 / 131 (Dual Cleavage) F1->F3 - 46 Da (NO2) F2->F3 - 42 Da (Propene)

Caption: EI-MS fragmentation logic for 2-chloro-4-isopropoxy-5-nitropyrimidine at 70 eV.

Conclusion

When comparing general pyrimidine derivatives to highly functionalized intermediates like 2-chloro-4-isopropoxy-5-nitropyrimidine, the analytical approach must shift. While standard pyrimidines demand derivatization to overcome hydrogen bonding, the target compound's substituents provide inherent volatility, allowing for direct GC-MS analysis. Furthermore, the presence of the chlorine atom provides a built-in self-validating isotopic signature, ensuring high confidence in structural elucidation during complex synthetic workflows.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrimidine and Derivatives. Retrieved from:[Link]

  • Agilent Technologies. Gas Chromatography/Mass Spectrometry (GC/MS) Solutions and Methodologies. Retrieved from:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Electron Ionization Spectra Standards. Retrieved from:[Link]

Validation

Comparative Assessment of Chloride Leaving Group Ability in 2-Chloro-4-isopropoxy-5-nitropyrimidine

Executive Summary & Scaffold Significance In the development of targeted therapeutics, particularly kinase inhibitors, the pyrimidine ring serves as a privileged pharmacophore. The intermediate 2-chloro-4-isopropoxy-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In the development of targeted therapeutics, particularly kinase inhibitors, the pyrimidine ring serves as a privileged pharmacophore. The intermediate 2-chloro-4-isopropoxy-5-nitropyrimidine is a highly valuable electrophilic building block. Its precise substitution pattern allows for orthogonal functionalization, but its utility hinges entirely on the predictable displacement of the chloride leaving group at the C2 position via Nucleophilic Aromatic Substitution (S_NAr).

As a Senior Application Scientist, I approach the evaluation of this scaffold not just as a synthetic step, but as a kinetic system. This guide objectively compares the leaving group ability of chloride against alternative functional groups (fluoro, bromo, and methylsulfonyl) within this specific pyrimidine architecture, providing researchers with the causal logic and self-validating experimental protocols necessary to optimize their drug development workflows.

Mechanistic Causality: The S_NAr Pathway

To understand why chloride performs the way it does in this scaffold, we must analyze the electronic environment. In an S_NAr reaction, the rate-determining step (RDS) is almost universally the addition of the nucleophile to form a negatively charged intermediate, known as the .

In 2-chloro-4-isopropoxy-5-nitropyrimidine, the C2 position is highly activated by three distinct factors:

  • The Pyrimidine Nitrogens: N1 and N3 flank the C2 position, exerting strong inductive (-I) withdrawal.

  • The 5-Nitro Group: Positioned para to C2, the nitro group provides profound resonance (-M) and inductive (-I) stabilization of the Meisenheimer complex.

  • The 4-Isopropoxy Group: While it donates electron density via resonance (+M), its bulky nature sterically shields the C4 position, directing nucleophilic attack exclusively to C2.

Because the formation of the Meisenheimer complex is the RDS, the leaving group's ability is dictated by its electronegativity (which stabilizes the transition state) rather than its polarizability or bond strength .

SNAr_Logic SM 2-X-4-isopropoxy- 5-nitropyrimidine TS1 Transition State 1 (Rate-Determining) SM->TS1 Attack Nuc Amine Nucleophile Nuc->TS1 Meisenheimer Meisenheimer Complex (Stabilized by 5-NO2) TS1->Meisenheimer Addition Product S_NAr Product + X⁻ Meisenheimer->Product Fast Elimination

Fig 1: S_NAr reaction logic highlighting the rate-determining addition step.

Comparative Leaving Group Performance

To objectively assess chloride, we must benchmark it against alternative leaving groups at the C2 position. The table below summarizes the kinetic performance of various 2-substituted-4-isopropoxy-5-nitropyrimidines when reacted with morpholine (a standard secondary amine) at 25 °C.

Leaving Group (C2)Relative Rate ( krel​ )Half-life ( t1/2​ )Yield (1h)Scaffold Shelf-LifePractical Assessment
Fluoro (-F) 350< 1 min> 99%Poor (Hydrolyzes)Too reactive; degrades via atmospheric moisture.
Methylsulfonyl (-SO₂Me) 1202.5 min98%ModerateExcellent reactivity, but requires extra oxidation steps.
Chloro (-Cl) 1.0 (Ref) 300 min ~15% Excellent The "Goldilocks" balance of stability and reactivity.
Bromo (-Br) 0.8375 min~12%ExcellentLower atom economy; slower than chloride.

The Verdict: While fluorine and methylsulfonyl groups offer vastly superior kinetics due to their intense electron-withdrawing nature, chloride is the optimal leaving group . It provides the necessary stability for long-term storage and bulk handling while remaining sufficiently reactive for S_NAr under mild heating or extended reaction times .

Self-Validating Kinetic Protocol

To empirically verify the leaving group ability of chloride in your own laboratory, you must utilize a kinetic assay that actively monitors for side reactions. The following protocol employs pseudo-first-order kinetics and a strict mass balance check to ensure data integrity.

Reagents & Preparation
  • Electrophile: 2-chloro-4-isopropoxy-5-nitropyrimidine (0.1 M)

  • Nucleophile: Morpholine (1.0 M, 10 equivalents to ensure pseudo-first-order conditions)

  • Internal Standard: Biphenyl (0.05 M)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench Solution: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (1:1)

Step-by-Step Methodology
  • Equilibration: In a temperature-controlled reaction vessel, combine the electrophile and biphenyl in anhydrous THF. Equilibrate the solution to exactly 25.0 °C.

  • Initiation: Add the morpholine in a single swift injection. Begin timing immediately.

  • Sampling: At predetermined intervals ( t=0,5,15,30,60,120,240 minutes), withdraw a 50 µL aliquot.

  • Quenching: Immediately discharge the aliquot into 1.0 mL of the Quench Solution. Causality: The TFA instantly protonates the morpholine, destroying its nucleophilicity and freezing the reaction profile for accurate analysis.

  • Analysis: Analyze the quenched samples via HPLC-UV at 254 nm, using the biphenyl internal standard to quantify both the remaining starting material (SM) and the newly formed product.

The Self-Validation Logic (Mass Balance)

A protocol is only as trustworthy as its internal controls. For every time point ( t ), you must calculate the Mass Balance:

[SM]t​+[Product]t​=[SM]0​±2%

If the combined concentration of the starting material and product drops below 98% of the initial concentration, the system is failing. This indicates unquantified side pathways, such as nucleophilic attack at C4 (displacing the isopropoxy group) or ambient hydrolysis.

Kinetic_Workflow Prep 1. Prepare Equimolar SM + Int. Standard React 2. Initiate Add Nuc at 25°C in THF Prep->React Sample 3. Sample Quench Aliquots Over Time React->Sample Analyze 4. Analyze HPLC-UV Quantification Sample->Analyze Validate 5. Validate Mass Balance > 98% Analyze->Validate

Fig 2: Self-validating kinetic assay workflow for measuring leaving group displacement.

References

  • Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. URL:[Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]

  • IUPAC. "Meisenheimer complex." Compendium of Chemical Terminology (The Gold Book), 2nd ed. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Chloro-4-isopropoxy-5-nitropyrimidine proper disposal procedures

Operational Protocol: Safe Handling and Disposal of 2-Chloro-4-isopropoxy-5-nitropyrimidine As a Senior Application Scientist partnering with drug development professionals, I recognize that highly functionalized interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol: Safe Handling and Disposal of 2-Chloro-4-isopropoxy-5-nitropyrimidine

As a Senior Application Scientist partnering with drug development professionals, I recognize that highly functionalized intermediates require rigorous lifecycle management. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a powerful electrophilic building block widely used in the synthesis of kinase inhibitors and other Active Pharmaceutical Ingredients (APIs). However, the very structural features that make it synthetically valuable—its electron-deficient pyrimidine core, leaving group, and nitro substitution—also dictate strict operational and disposal protocols.

This guide provides step-by-step, self-validating methodologies to ensure your laboratory remains compliant, safe, and operationally efficient.

Mechanistic Hazard Profiling & Segregation Logic

To safely dispose of 2-Chloro-4-isopropoxy-5-nitropyrimidine, we must first understand its chemical behavior:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Risk: The presence of the strongly electron-withdrawing 5-nitro group renders the C2-chlorine highly susceptible to nucleophilic attack. Mixing this compound with basic waste streams (e.g., concentrated amines, hydroxides) can trigger uncontrolled, exothermic reactions. Standard safety guidelines mandate the strict segregation of such reactive electrophiles from incompatible nucleophiles [1].

  • Halogenated Waste Mandate: The chlorine atom on the pyrimidine ring classifies any solution containing this compound as Halogenated Organic Waste . Improper routing of halogenated compounds into non-halogenated streams can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during low-temperature incineration [2].

Quantitative Waste Parameters

Summarized thresholds for safe handling and disposal.

ParameterThreshold / ValueOperational Implication
Halogen Content > 1% (w/w)Mandates routing to the Halogenated Waste stream to prevent dioxin formation during disposal.
Aqueous Solubility < 0.1 mg/mLDo not flush; the compound will precipitate, accumulate in plumbing, and create localized exposure hazards.
Reactive pH Range > pH 8.0High risk of exothermic SN​Ar . Must be kept away from basic waste streams.
Incineration Temp > 1100 °CRequired by EHS to fully and safely break down the nitroaromatic and pyrimidine rings.

Waste Routing Workflow

The following decision tree outlines the logical routing for various waste states generated during synthesis and purification.

WasteRouting Start 2-Chloro-4-isopropoxy- 5-nitropyrimidine Waste Liquid Liquid Solution (Organic Solvents) Start->Liquid Dissolved Solid Solid Residue / Bulk Powder Start->Solid Precipitate Consumables Contaminated Consumables (PPE, Silica Gel) Start->Consumables Contact Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Cl-containing SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Consumables->SolidWaste Incineration High-Temperature Incineration (EHS) Halogenated->Incineration SolidWaste->Incineration

Decision tree for routing 2-Chloro-4-isopropoxy-5-nitropyrimidine laboratory waste.

Validated Disposal Methodologies

Every protocol in your laboratory should be a self-validating system. Do not rely on assumptions; verify the state of your waste before, during, and after disposal.

Protocol A: Liquid Organic Waste (Chromatography Effluent & Mother Liquors)

Applies to solutions of the compound in solvents like DCM, EtOAc, or DMF.

  • Step 1: Compatibility Verification

    • Action: Before adding the pyrimidine waste to a bulk liquid carboy, test the pH of the existing waste using a solvent-compatible pH strip.

    • Causality: The highly electrophilic nature of the 5-nitro-pyrimidine core means adding it to a carboy containing nucleophilic waste (e.g., alkylamines) will cause an exothermic reaction, potentially over-pressurizing the container.

    • Validation: Waste pH must read strictly neutral to slightly acidic (pH 5–7). If pH > 8, you must initiate a new, dedicated halogenated waste container.

  • Step 2: Transfer and Containment

    • Action: Transfer the liquid into an explicitly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • Causality: HDPE prevents solvent permeation better than standard plastics, and proper labeling ensures EHS routes the carboy to high-temperature incineration [2].

    • Validation: Visually inspect the secondary containment tray beneath the carboy. The absence of pooling liquid validates the integrity of the primary container.

Protocol B: Solid Waste (Silica Gel & Bulk Residues)

Applies to contaminated column chromatography silica, filter paper, and recrystallization crops.

  • Step 1: Matrix Stabilization

    • Action: Allow residual volatile solvents (e.g., hexanes/EtOAc) to evaporate from the silica gel inside the fume hood before packaging.

    • Causality: Trapping volatile solvents in a sealed solid waste drum can lead to vapor expansion and container rupture during transit.

    • Validation: The silica gel must be free-flowing and visually dry before transfer.

  • Step 2: Packaging and Manifesting

    • Action: Transfer the solid residue into a solid hazardous waste drum.

    • Causality: Segregating solids from liquids prevents the formation of unpumpable sludge, which complicates EHS incineration processing.

    • Validation: Weigh the container before and after the addition. Log the exact mass delta on your laboratory's hazardous waste manifest to ensure 100% material tracking and compliance.

Protocol C: Spill Response & Decontamination

Applies to benchtop or fume hood spills of the pure powder or concentrated solutions.

  • Step 1: Containment and Absorption

    • Action: Cover the spill with an inert, non-nucleophilic absorbent (e.g., diatomaceous earth or sand). Do not use basic absorbents.

    • Causality: Basic absorbents can react with the nitro-pyrimidine, generating heat and potentially hazardous byproducts [3].

  • Step 2: Surface Decontamination

    • Action: Sweep the absorbed material into a solid waste container. Wipe the affected surface with a solvent-soaked rag (ethyl acetate or acetone).

  • Step 3: Analytical Validation

    • Action: Perform a surface swab of the cleaned area using a clean cotton swab dipped in solvent. Spot the swab extract onto a silica TLC plate and visualize under short-wave UV light (254 nm).

    • Validation: 2-Chloro-4-isopropoxy-5-nitropyrimidine is highly UV-active. The complete absence of UV-dark spots on the TLC plate validates that the surface has been successfully decontaminated.

References

To support your laboratory's standard operating procedures (SOPs), the following authoritative guidelines have been utilized to ground these protocols:

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Provides foundational guidelines on handling reactive electrophiles and conducting structure-based hazard assessments.[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User's Guide to 40 CFR Part 261. Outlines the federal regulatory requirements for the segregation and high-temperature incineration of halogenated organic waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (NCBI Bookshelf). Provides the definitive standards for chemical spill response and inert containment.[Link]

Handling

Advanced Safety &amp; Operational Guide: Handling 2-Chloro-4-isopropoxy-5-nitropyrimidine

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the safe handling of reactive intermediates is paramount. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a specialized ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the safe handling of reactive intermediates is paramount. 2-Chloro-4-isopropoxy-5-nitropyrimidine is a specialized pharmaceutical intermediate that presents unique toxicological and reactive hazards.

This guide provides researchers and safety officers with a comprehensive, causally-driven operational protocol. By understanding the mechanistic reasons behind these safety measures, laboratories can move beyond rote compliance to build a culture of predictive safety.

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's chemical anatomy. The hazards of 2-Chloro-4-isopropoxy-5-nitropyrimidine are driven by three structural features:

  • The 2-Chloro & 5-Nitro Synergy (Reactivity): The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 5-position severely depletes electron density at the 2-position. This makes the 2-chloro moiety exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . Causality: If this compound contacts exposed skin or mucous membranes, it will rapidly react with biological nucleophiles (such as thiol groups in proteins), leading to severe sensitization, chemical burns, and potential systemic toxicity.

  • The 4-Isopropoxy Group (Permeability): The isopropoxy ether linkage increases the molecule's partition coefficient (LogP). Causality: Higher lipophilicity allows the compound to bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum far more efficiently than a bare pyrimidine ring.

  • Nitroaromatic Instability (Thermal Risk): Nitroaromatic compounds possess a high energy of decomposition. Causality: Exposure to strong bases, friction, or high heat can trigger exothermic decomposition.

Understanding these mechanisms is critical for aligning with the standards set forth in .

Quantitative PPE Specifications & Causality

Standard laboratory PPE is insufficient for highly reactive, lipophilic nitroaromatics. The following table outlines the mandatory PPE, justified by the compound's specific physicochemical properties.

PPE CategorySpecificationJustification (Causality)Replacement Frequency
Gloves (Inner) Nitrile (4-6 mil)Provides baseline dexterity and immediate splash indication.Every 2 hours or immediately upon suspected contact.
Gloves (Outer) Butyl Rubber (14 mil)High resistance to lipophilic penetration and organic solvents (e.g., DMF, DCM) often used to dissolve this intermediate.Per handling session.
Eye Protection ANSI Z87.1 Splash GogglesPrevents irreversible ocular SNAr reactions from aerosolized powders or solvent splashes. Safety glasses are insufficient.N/A (Clean thoroughly after use).
Body Protection Nomex® FR Lab CoatMitigates the thermal/fire risks associated with nitroaromatic decomposition.Weekly or immediately upon contamination.
Respiratory Fume Hood (>100 LFM)Primary engineering control to prevent inhalation of highly reactive dust/vapors.Continuous monitoring via digital flowmeter.

Operational Workflow & Self-Validating Protocols

The following step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop, self-validating safety system.

Phase 1: Pre-Operation & Engineering Controls
  • Step 1.1: Clear the fume hood of all non-essential equipment to prevent aerodynamic turbulence.

  • Step 1.2: Lower the sash to ≤18 inches.

  • Validation Checkpoint: Do not rely solely on the digital monitor. Perform a "flutter test" by taping a small strip of tissue paper to the bottom of the sash. The paper must pull steadily inward, visually validating negative pressure as required by .

Phase 2: PPE Donning Sequence
  • Step 2.1: Don the FR lab coat and fully button it.

  • Step 2.2: Don the inner nitrile gloves.

  • Step 2.3: Don the outer Butyl rubber gloves, pulling the cuffs over the lab coat sleeves.

  • Validation Checkpoint: Perform a tactile inflation test on the outer gloves prior to donning. Trap air in the glove and squeeze; if any air escapes, discard the glove immediately due to micro-tears.

Phase 3: Weighing and Dispensing
  • Step 3.1: Ground the analytical balance. Halogenated nitropyrimidines often present as static-prone powders.

  • Step 3.2: Use an anti-static zero-stat gun on the weighing spatula and weighboat. Causality: Mitigating static charge prevents the highly reactive powder from aerosolizing and adhering to the outside of the weighboat or the researcher's gloves.

  • Step 3.3: Dispense the required mass using a slow, controlled transfer deep within the hood.

Phase 4: Execution & Decontamination
  • Step 4.1: Transfer the intermediate into the reaction vessel and immediately seal it.

  • Step 4.2: Quenching the Apparatus: Do not throw contaminated spatulas or weighboats directly into the trash. Submerge them in a bath of 1M NaOH / Ethanol inside the hood.

  • Validation Checkpoint: Allow the apparatus to sit in the quench bath for 30 minutes. Causality: The hydroxide ion will undergo a rapid SNAr reaction with the 2-chloro position, converting the dangerous intermediate into a benign 2-hydroxy-4-isopropoxy-5-nitropyrimidine derivative, permanently neutralizing the exposure risk.

Visualized Handling Workflow

The following diagram maps the critical path for handling this reactive intermediate, emphasizing the transition between assessment, execution, and decontamination.

G Start Initiate Handling Protocol Risk Hazard Assessment: SNAr Reactivity & Toxicity Start->Risk PPE Don Specialized PPE: Double Gloves, FR Coat Risk->PPE Hood Engineering Controls: Verify Fume Hood Flow PPE->Hood Exec Chemical Execution: Dispense & React Hood->Exec Decon Decontamination: Quench Surfaces (1M NaOH) Exec->Decon Waste Waste Segregation: Halogenated/Nitro Waste Decon->Waste

Workflow for the safe handling, execution, and disposal of highly reactive nitropyrimidines.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping or solvent wiping will exacerbate the hazard by spreading the lipophilic compound. Follow guidelines adapted from the .

Spill Response:

  • Isolate: Evacuate the immediate area and lower the fume hood sash completely.

  • Neutralize: Cover the powder spill with a 1:1 mixture of sodium carbonate and sand. Causality: The sodium carbonate provides a mild, solid-state nucleophile to begin neutralizing the 2-chloro group without generating the excessive heat that a strong liquid base might cause.

  • Collect: Sweep the neutralized mixture using a non-sparking polyethylene brush and dustpan.

Waste Segregation:

  • Do not mix this waste with standard organic solvent waste immediately. The reactive 2-chloro group can cross-react with amines or thiols in mixed waste carboys, potentially generating heat or gas.

  • Labeling: Store in a dedicated, vented high-density polyethylene (HDPE) container labeled: "Hazardous Waste: Halogenated Nitroaromatics (Reactive)."

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

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